Artemisinin-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
286.36 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3,9D |
InChI Key |
BLUAFEHZUWYNDE-MJVQAEMVSA-N |
Isomeric SMILES |
[2H][C@]1([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Artemisinin-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Artemisinin-d4, a deuterated analog of the potent antimalarial compound, artemisinin. This document details its primary application in research as an internal standard for quantitative bioanalytical assays, outlines experimental protocols, and presents key data in a structured format.
Introduction to this compound
This compound is a stable isotope-labeled version of artemisinin, a sesquiterpene lactone renowned for its antimalarial properties. The "d4" designation indicates that four hydrogen atoms in the artemisinin molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for mass spectrometry-based quantification of artemisinin and its derivatives in complex biological matrices. Its chemical and physical properties are nearly identical to those of unlabeled artemisinin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in analytical methodologies. A summary of these properties is provided below.
| Property | Value |
| Molecular Formula | C₁₅H₁₈D₄O₅ |
| Molecular Weight | 286.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |
Primary Use in Research: Internal Standard for Quantitative Analysis
The principal application of this compound in a research setting is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical chemistry for its ability to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a powerful technique for the precise quantification of analytes. A known amount of the isotopically labeled standard (this compound) is added to the sample at the earliest stage of the analytical workflow. This "spiked" sample is then subjected to extraction, purification, and analysis. Because the internal standard and the analyte (unlabeled artemisinin) have nearly identical chemical properties, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal in the mass spectrometer is then used to calculate the concentration of the analyte in the original sample, effectively canceling out any variations introduced during the analytical process.
Experimental Protocol: Quantification of Artemisinin in Human Plasma using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the quantification of artemisinin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is adapted from established methods for artemisinin quantification.[1]
Materials and Reagents
-
Artemisinin (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare primary stock solutions of artemisinin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of artemisinin by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the artemisinin working standard solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare quality control samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex again.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 50% B and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Artemisinin | 283.2 | 265.2 | 15 |
| This compound | 287.2 | 269.2 | 15 |
Data Analysis
The concentration of artemisinin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of artemisinin in the unknown samples is then interpolated from this calibration curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantification of artemisinin in a biological sample using this compound as an internal standard.
Caption: Experimental workflow for the quantification of artemisinin.
Logical Relationship of Isotope Dilution
The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard in quantitative analysis.
Caption: Logic of isotope dilution mass spectrometry.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS-based bioanalytical methods provides a high degree of accuracy and precision, which is essential for reliable quantitative data in preclinical and clinical studies of artemisinin and its derivatives. The detailed protocol and workflows provided in this guide serve as a valuable resource for the implementation of robust and reliable analytical methodologies.
References
Artemisinin-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and analytical applications of Artemisinin-d4. It is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled compound in drug development and various scientific investigations.
Core Chemical and Physical Properties
This compound is the deuterated form of Artemisinin, a sesquiterpene lactone renowned for its potent antimalarial activity. The incorporation of four deuterium atoms into the artemisinin structure results in a molecule with a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of artemisinin. While specific experimental data for all physical properties of this compound are not extensively published, they are presumed to be very similar to those of unlabeled artemisinin due to the nature of isotopic labeling.
| Property | Value | Reference |
| Molecular Formula | C₁₅D₄H₁₈O₅ | [1] |
| Molecular Weight | 286.357 g/mol | [1] |
| Appearance | Colorless needles or white crystalline powder | [2] |
| Melting Point | ~152-157 °C (decomposes at higher temperatures) | [3][4] |
| Solubility | Practically insoluble in water; very soluble in dichloromethane; freely soluble in acetone and ethyl acetate; soluble in glacial acetic acid, methanol, and ethanol.[2][3] | |
| SMILES | [2H]C([2H])([2H])[C@]1([2H])[C@@H]2CC--INVALID-LINK--[C@@H]3CC O[C@@]4(O3)[C@H]1OOC4(C)C2=O | [1] |
Mechanism of Action: The Heme-Activation Pathway
The antimalarial activity of artemisinin and its derivatives, including this compound, is primarily attributed to the cleavage of its endoperoxide bridge. This process is catalyzed by ferrous iron (Fe²⁺), which is abundant in the malaria parasite due to the digestion of hemoglobin. The interaction with heme initiates a cascade of reactions that generate cytotoxic reactive oxygen species (ROS) and carbon-centered radicals. These radicals are highly reactive and can alkylate and damage essential parasite proteins and lipids, leading to parasite death.
References
The deuterium switch: A deep dive into the discovery and development of deuterated artemisinin
A technical guide for researchers and drug development professionals on the potential of deuterium-modified artemisinin to enhance antimalarial therapy.
This whitepaper explores the scientific rationale, synthesis, and potential advantages of deuterated artemisinin, a next-generation antimalarial agent. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers aim to improve the metabolic stability and pharmacokinetic profile of this essential medicine, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance.
Introduction: The Enduring Challenge of Malaria and the Promise of Deuteration
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge. Artemisinin and its derivatives are the cornerstone of modern antimalarial treatment, credited with saving millions of lives.[1] However, the short pharmacokinetic half-life of these compounds and the emergence of artemisinin-resistant parasite strains necessitate the development of improved therapeutic agents.[2]
One promising strategy to enhance the properties of existing drugs is "deuteration," the selective replacement of hydrogen atoms with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down drug metabolism, particularly cytochrome P450 (CYP)-mediated oxidation, leading to a longer drug half-life, increased exposure, and potentially a more favorable safety and efficacy profile.
Mechanism of Action: The Radical Path to Parasite Demise
The antimalarial activity of artemisinin is intrinsically linked to its unique 1,2,4-trioxane ring containing an endoperoxide bridge.[1] The current understanding of its mechanism of action involves a multi-step process initiated within the malaria parasite.
The parasite, during its intraerythrocytic stage, digests hemoglobin, releasing heme and free ferrous iron (Fe²⁺). This iron is believed to be the primary activator of artemisinin. The interaction between the iron and the endoperoxide bridge leads to the cleavage of this bridge and the generation of highly reactive oxygen and subsequent carbon-centered radicals.[3][4] These radicals then indiscriminately alkylate and damage a multitude of parasite proteins and other biomolecules, leading to oxidative stress and ultimately, parasite death.[3][4] Another proposed target for artemisinin is the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[5]
Below are diagrams illustrating the key pathways in artemisinin's mechanism of action.
Caption: Artemisinin activation by heme and subsequent alkylation of parasite components.
Caption: Generation of reactive oxygen species (ROS) by activated artemisinin.
Synthesis of Deuterated Artemisinin: Methodologies and Protocols
The synthesis of deuterated artemisinin analogs typically involves the introduction of deuterium at specific molecular positions that are susceptible to metabolic modification. One reported method focuses on the synthesis of C-12 deuterated deoxoartemisinin.[6] Another approach involves the synthesis of deuterated dihydroartemisinic acid (DHAA), a key precursor to artemisinin.[7]
General Experimental Protocol for the Synthesis of Deuterated Dihydroartemisinin
The following is a generalized protocol for the reduction of artemisinin to dihydroartemisinin, which can be adapted for deuteration by using a deuterated reducing agent.
Materials:
-
Artemisinin
-
Methanol (anhydrous)
-
Sodium borodeuteride (NaBD₄)
-
Ethyl acetate
-
Acetic acid (30% in methanol)
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Suspend artemisinin in anhydrous methanol and cool the mixture to 0-5°C in an ice bath.
-
Slowly add sodium borodeuteride (NaBD₄) to the cooled suspension in small portions over a period of 30 minutes.
-
Stir the reaction mixture vigorously for an additional hour at 0-5°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture to pH 5-6 with a 30% solution of acetic acid in methanol.
-
Evaporate the solvent under reduced pressure to obtain a white residue.
-
Extract the residue multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain deuterated dihydroartemisinin.
Note: This is a generalized protocol and may require optimization for specific deuterated analogs.
Pharmacokinetics of Artemisinin and the Potential Impact of Deuteration
Artemisinin and its derivatives are characterized by rapid absorption and fast elimination, with short half-lives.[8][9] This rapid clearance necessitates combination therapy to ensure complete parasite eradication and prevent recrudescence.
While specific pharmacokinetic data for deuterated artemisinin in direct comparison to its non-deuterated counterpart is not yet widely available in published literature, studies on other deuterated drugs have consistently shown significant improvements in metabolic stability. The following table summarizes typical pharmacokinetic parameters for artemisinin in rats, providing a baseline for future comparative studies.
Table 1: Pharmacokinetic Parameters of Artemisinin in Rats [6][10][11]
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) |
| Artemisinin | Oral | 100 | 235 ± 58 | 0.5 ± 0.2 | 865 ± 210 | 1.5 ± 0.4 |
| Artemisinin | IV | 5 | 700 ± 166 | - | 450 ± 98 | 0.77 ± 0.06 |
Data are presented as mean ± standard deviation.
The deuteration of artemisinin at metabolically active sites is expected to slow its clearance, leading to a higher Cmax, a longer t₁/₂, and an increased overall drug exposure (AUC).
Efficacy of Artemisinin and the Anticipated Benefits of Deuteration
The efficacy of artemisinin and its derivatives against Plasmodium falciparum is well-established, with IC50 values typically in the nanomolar range.
Table 2: In Vitro Antimalarial Activity of Artemisinin and its Derivatives [12]
| Compound | IC₅₀ (nM) against P. berghei |
| Artemisinin | 19 |
| Artesunate | 11 |
| Dihydroartemisinin | 3 |
By improving the pharmacokinetic profile, deuteration has the potential to enhance the efficacy of artemisinin. A longer residence time in the body could lead to a more sustained pressure on the parasite population, potentially resulting in more effective parasite clearance and a reduced likelihood of recrudescence.
Preclinical and Clinical Development of Deuterated Artemisinin
Currently, there is limited publicly available information on the preclinical and clinical development of deuterated artemisinin. The development of deuterated drugs typically follows a similar pathway to their non-deuterated counterparts, including comprehensive preclinical toxicology studies and phased clinical trials to establish safety and efficacy.[13][14][15][16][17]
The workflow for the development of a deuterated drug is outlined below.
Caption: The drug development pipeline for a novel deuterated compound.
Conclusion and Future Directions
The development of deuterated artemisinin represents a promising avenue for improving the treatment of malaria. By leveraging the kinetic isotope effect, it is anticipated that deuterated analogs will exhibit a superior pharmacokinetic profile, leading to enhanced efficacy and a more robust defense against the development of drug resistance.
Further research is critically needed to:
-
Synthesize and characterize a range of deuterated artemisinin analogs.
-
Conduct comprehensive in vitro and in vivo studies to quantify the improvements in pharmacokinetics and efficacy compared to non-deuterated artemisinin.
-
Initiate preclinical toxicology studies to establish the safety profile of lead candidates.
The successful development and deployment of deuterated artemisinin could provide a vital new tool in the global effort to eradicate malaria.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | The Effect of Artemisinin-Based Drugs vs Non-artemisinin-based Drugs on Gametophyte Carrying in the Body After the Treatment of Uncomplicated Falciparum Malaria: A Systematic Review and Meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. Pharmacokinetics of artesunate after single oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. extranet.who.int [extranet.who.int]
- 14. Toxicity of the antimalarial artemisinin and its dervatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subchronic toxicological study of two artemisinin derivatives in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. paho.org [paho.org]
- 17. Frontiers | Pre-clinical toxicity assessment of Artemisia absinthium extract-loaded polymeric nanoparticles associated with their oral administration [frontiersin.org]
A Technical Guide: Artemisinin-d4 vs. Non-Labeled Artemisinin for Bioanalytical Applications
Executive Summary: Artemisinin is a cornerstone of global antimalarial therapy, and its precise quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides an in-depth comparison between non-labeled artemisinin and its deuterated isotopologue, Artemisinin-d4. The primary distinction lies not in their therapeutic action but in their roles within a bioanalytical setting. Non-labeled artemisinin is the analyte of interest, the compound being measured. This compound, conversely, serves as the ideal internal standard for mass spectrometry-based assays, ensuring accuracy and precision by correcting for variations during sample processing and analysis. This guide details the physicochemical differences, the principles of its application, comprehensive experimental protocols, and the fundamental mechanism of action of artemisinin.
Comparative Physicochemical Properties
Stable isotope-labeled compounds are molecules where one or more atoms have been replaced by a heavier, non-radioactive isotope. In this compound, four hydrogen atoms (H) are replaced by deuterium (D). This substitution results in a minimal change to the molecule's chemical properties but a distinct increase in its molecular mass. This mass shift is the critical feature exploited in mass spectrometry. While properties like solubility and melting point are nearly identical, the key differentiator is the molecular weight.[1]
| Property | Non-Labeled Artemisinin | This compound | Rationale for Significance |
| Molecular Formula | C₁₅H₂₂O₅ | C₁₅H₁₈D₄O₅ | The presence of four deuterium atoms is the defining structural difference. |
| Molecular Weight | ~282.33 g/mol | ~286.35 g/mol | The +4 Da mass shift allows for distinct detection by a mass spectrometer without altering chromatographic behavior. |
| Solubility | Poorly soluble in water; soluble in aprotic solvents.[2] | Essentially identical to non-labeled artemisinin. | Ensures that both compounds behave similarly during extraction and chromatography. |
| Chemical Reactivity | Contains a critical endoperoxide bridge.[3] | Identical, as deuterium labeling does not alter the core reactive structure. | Ensures co-elution and similar ionization efficiency in LC-MS applications. |
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accurate and reproducible results.[4] The IS is a compound of fixed concentration added to every sample, calibrator, and quality control sample. Its purpose is to mimic the analyte's behavior throughout the analytical process, thereby correcting for potential variability.
Why Deuterated Standards are the Gold Standard: A deuterated internal standard like this compound is considered ideal because it possesses nearly identical physicochemical properties to the non-labeled analyte. This means it:
-
Co-elutes with the analyte during chromatography.
-
Exhibits the same extraction recovery from the biological matrix (e.g., plasma).
-
Undergoes similar ionization in the mass spectrometer source.
However, due to its higher mass, it is easily distinguished from the non-labeled artemisinin by the mass spectrometer. The instrument measures the ratio of the analyte's signal to the IS's signal. Any loss of sample during preparation or fluctuation in instrument performance will affect both compounds equally, leaving the ratio constant and ensuring the final calculated concentration is accurate.
Experimental Protocol: LC-MS/MS Quantification of Artemisinin
This section outlines a typical protocol for the quantification of artemisinin in human plasma using this compound as an internal standard. The methodology is adapted from established and validated bioanalytical methods.[4][5]
3.1 Materials and Reagents
-
Artemisinin (analyte) and this compound (internal standard) reference materials
-
Human plasma (with anticoagulant, e.g., heparin)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)
3.2 Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples, calibrators, and quality controls on ice.
-
Add 50 µL of the internal standard working solution (this compound in plasma-water) to each well.
-
Vortex the plate gently to mix.
-
Condition the SPE plate wells with methanol followed by equilibration with water.
-
Load the plasma samples onto the SPE plate.
-
Wash the wells with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
3.3 LC-MS/MS Instrumentation and Conditions The following table summarizes typical parameters for an LC-MS/MS system.
| Parameter | Condition |
| LC System | Waters Acquity UPLC or similar |
| Column | Hypersil Gold C18 (100 mm x 2.1 mm, 5 µm) or equivalent[4][5] |
| Mobile Phase | 50:50 (v/v) Acetonitrile : 10 mM Ammonium Acetate (pH 3.5)[4][5] |
| Flow Rate | 0.3 - 0.5 mL/min[4][6] |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Monitored Transitions | Artemisinin: [M+NH₄]⁺ → fragments (e.g., m/z 300 → 282, 264) This compound: [M+NH₄]⁺ → fragments (e.g., m/z 304 → 286, 268) |
| Detection | Multiple Reaction Monitoring (MRM) |
Artemisinin's Mechanism of Action
The therapeutic effect of artemisinin is dependent on its unique endoperoxide bridge. The prevailing mechanism suggests that this bridge is reductively cleaved by ferrous iron (Fe²⁺), which is abundant in the malaria parasite due to hemoglobin digestion.[3][7] This cleavage initiates a cascade that generates highly reactive oxygen species (ROS) and carbon-centered radicals.[7][8][9] These radicals then damage a wide array of parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[3][10]
The Deuterium Kinetic Isotope Effect (KIE)
A theoretical consideration when using deuterated compounds is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[11] If the cleavage of a C-H bond is the rate-limiting step in a compound's metabolism, replacing that hydrogen with deuterium can slow down the metabolic rate.[12][13][14] This strategy is intentionally used in drug development to improve the pharmacokinetic profiles of certain drugs.[15]
However, for this compound's application as an internal standard, this effect is negligible and does not compromise its function. The deuterium atoms are placed on stable positions of the molecule that are not typically involved in its primary metabolic pathways. Therefore, both artemisinin and this compound are metabolized at virtually the same rate, preserving the crucial analyte-to-IS ratio required for accurate quantification.
Conclusion
In the context of bioanalytical science, non-labeled artemisinin and this compound have distinct and complementary roles. Artemisinin is the therapeutic agent and the target analyte for measurement. This compound is an indispensable analytical tool, serving as the ideal internal standard for mass spectrometry-based quantification. Its use ensures that pharmacokinetic and clinical studies of artemisinin are built on a foundation of accurate, precise, and reliable data, ultimately supporting the effective use of this vital antimalarial drug.
References
- 1. scispace.com [scispace.com]
- 2. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 10. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. deutramed.com [deutramed.com]
- 15. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
Navigating the Stability Landscape of Artemisinin-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological stability of Artemisinin-d4. While specific data for the deuterated form is limited, this document leverages the extensive research on artemisinin and its derivatives to offer a robust framework for understanding its stability profile. The endoperoxide bridge, crucial for its therapeutic activity, is also the primary site of instability, making a thorough understanding of its degradation pathways essential for research and drug development.[1][2][3]
Chemical Stability
The chemical stability of the artemisinin scaffold is significantly influenced by environmental factors such as pH, temperature, and the presence of metal ions. The core 1,2,4-trioxane ring system is susceptible to degradation, which can lead to a substantial loss of antimalarial activity.[2][4]
Influence of pH
Artemisinin and its derivatives exhibit pH-dependent stability. While stable in the pH range of 2 to 6, degradation is promoted at pH values below 2 and above 6.[1] This follows a U-shaped pH-rate profile, which is characteristic of reactions susceptible to specific acid-base catalysis.[1] The degradation in aqueous solutions often follows pseudo-first-order kinetics.[1]
Impact of Temperature
Temperature plays a critical role in the stability of artemisinins. While artemisinin is surprisingly thermostable in its crystalline form, showing no obvious decomposition until its melting point (156-157°C), its stability in solution is temperature-dependent.[5] Increased temperatures accelerate the degradation of artemisinin derivatives in plasma and other solutions.[1] For instance, the antimalarial activity of dihydroartemisinin (DHA) in plasma decreases more rapidly at 40°C compared to 37°C.[1] Forced degradation studies on artemisinin-based combination therapies (ACTs) have shown extensive degradation of artemisinin derivatives when stored at 60°C for up to 21 days.[4][6]
Role of Iron and Heme
The presence of ferrous iron (Fe(II)) or heme is a well-documented catalyst for the degradation of artemisinins.[1][2] This interaction is central to its proposed mechanism of action, where the cleavage of the endoperoxide bridge by intraparasitic iron generates reactive oxygen and carbon-centered radicals that damage parasite proteins.[2][7] The reaction with ferrous sulfate in aqueous acetonitrile follows second-order degradation kinetics.[8]
Photostability
While not as extensively studied as other factors, exposure to light can also contribute to the degradation of artemisinin and its derivatives. Proper storage in light-protected containers is crucial to maintain its integrity.
Quantitative Stability Data Summary
The following table summarizes key stability data for artemisinin and its derivatives from various studies. It is important to note that these values can be influenced by the specific experimental conditions.
| Compound | Condition | Half-life (t½) | Reference |
| Dihydroartemisinin (DHA) | pH 7.4 | 5.5 hours | [1] |
| Dihydroartemisinin (DHA) | Plasma | 2.3 hours | [1] |
| Artesunate | pH 7.4 | 10.8 hours | [1] |
| Artesunate | Plasma | 7.3 hours | [1] |
| Artemisinin | Predosed plate at 4°C | 12 weeks | [9] |
| Dihydroartemisinin (DHA) | Predosed plate at 4°C | 8 weeks | [9] |
| Artesunate | Predosed plate at 4°C | 24 weeks | [9] |
| Artemisinin | Predosed plate at 25°C | 8 weeks | [9] |
| Dihydroartemisinin (DHA) | Predosed plate at 25°C | 4 weeks | [9] |
| Artesunate | Predosed plate at 25°C | 12 weeks | [9] |
Biological Stability
The biological stability of this compound is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This section explores its stability in biological matrices and its metabolic fate.
Plasma Stability
Artemisinin and its derivatives are generally unstable in plasma, with degradation being a significant factor in their short in vivo half-lives.[1] For example, the antimalarial activity of DHA in plasma is reduced by half after 3 hours and is almost completely gone after 24 hours.[1] This instability is attributed to both chemical degradation and enzymatic activity.
Metabolic Stability
The metabolism of artemisinins is a key factor in their biological stability and clearance. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role.[10]
-
Artemisinin: Primarily metabolized by CYP2B6, with a secondary contribution from CYP3A4.[10]
-
Artemether: Rapidly demethylated to the active metabolite dihydroartemisinin (DHA) by CYP3A4 and CYP3A5.[10]
-
Artesunate: Rapidly hydrolyzed to its active metabolite, DHA. CYP2A6 is the major enzyme involved in its metabolism.[10]
The introduction of deuterium in this compound at specific metabolic sites can potentially slow down its metabolism due to the kinetic isotope effect, which may lead to an altered pharmacokinetic profile compared to the non-deuterated parent compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are outlines of key experimental protocols.
Chemical Stability Testing (Forced Degradation)
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic: Incubate the drug solution in 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic: Incubate the drug solution in 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid drug or its solution at a specified temperature (e.g., 60°C).
-
Photolytic: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.
-
-
Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method with UV or MS detection to quantify the remaining parent drug and identify degradation products.[4][6]
Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Methodology:
-
Preparation: Prepare a stock solution of this compound and spike it into fresh plasma from the desired species (e.g., human, rat).
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile) and centrifuge to remove precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
Microsomal Stability Assay
Objective: To evaluate the in vitro metabolic stability of this compound in liver microsomes.
Methodology:
-
Reaction Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (or NADPH), and buffer (e.g., phosphate buffer, pH 7.4).[11][12]
-
Initiation: Pre-incubate the mixture with this compound at 37°C, then initiate the metabolic reaction by adding the NADPH-regenerating system.[11][13]
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[12][14]
-
Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).[14]
-
Analysis: After centrifugation, analyze the supernatant using LC-MS/MS to measure the disappearance of the parent compound over time.[11]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Visualizing Pathways and Workflows
The following diagrams illustrate key pathways and experimental workflows relevant to the study of this compound.
Chemical Stability Experimental Workflow.
Biological Stability Experimental Workflow.
Mechanism of Action Signaling Pathway.
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Artemisinin - Wikipedia [en.wikipedia.org]
- 8. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shelf Life of Predosed Plates Containing Mefloquine, Artemisinin, Dihydroartemisinin, and Artesunate as Used for In Vitro Plasmodium falciparum Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Commercial Suppliers of Artemisinin-d4 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of Artemisinin-d4, a deuterated analog of the potent antimalarial compound artemisinin. This stable isotope-labeled compound is a crucial tool for researchers in various fields, including pharmacology, drug metabolism, and clinical diagnostics, primarily serving as an internal standard for mass spectrometry-based quantification of artemisinin and its derivatives.
Commercial Availability and Product Specifications
This compound is a specialized chemical available from a limited number of commercial suppliers. The primary source identified is LGC Standards, which incorporates Toronto Research Chemicals (TRC), a well-established provider of complex organic molecules. Other suppliers may distribute the TRC product. While readily available, it is often a custom synthesis product, meaning that pricing and lead times may vary and require a direct inquiry.
Below is a summary of the available quantitative data for this compound and related deuterated analogs from various suppliers. It is important to note that for custom synthesis products, detailed specifications such as purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) upon purchase.
| Product Name | Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Format |
| This compound | LGC Standards (TRC) | TRC-A777503 | C₁₅D₄H₁₈O₅ | 286.357 | Custom Synthesis | Custom Synthesis | Neat Solid |
| Artesunate-d4 | Cayman Chemical | 1316753-15-7 | C₁₉H₂₄D₄O₈ | 388.5 | ≥98% | ≥99% deuterated forms (d₁-d₄) | Solid |
| Artemisinin-d3 | Cayman Chemical | 25359 | C₁₅H₁₉D₃O₅ | 285.4 | ≥98% | Not Specified | Solid |
| [¹³C,²H₄]-Dihydroartemisinin | Alsachim | C877 | ¹³CC₁₄H₂₀D₄O₅ | 289.35 | Min. 95% | Min. 99% ¹³C, 98% ²H | Solid |
Experimental Protocols: Quantification of Artemisinin using this compound as an Internal Standard
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of artemisinin in biological matrices such as plasma and serum. The following is a representative experimental protocol synthesized from established methodologies.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range). Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Liquid-Liquid Extraction: Alternatively, to 100 µL of plasma with internal standard, add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and ethyl acetate). Vortex vigorously for 2 minutes and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. The gradient program should be optimized to ensure good separation of artemisinin from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both artemisinin and this compound. The exact m/z values will depend on the adduct formed (e.g., [M+NH₄]⁺ or [M+H]⁺).
-
Artemisinin: The ammoniated adduct [M+NH₄]⁺ at m/z 300.2 is often monitored, with a characteristic product ion at m/z 255.2.
-
This compound: The corresponding ammoniated adduct would be at m/z 304.2, with a product ion also showing a +4 Da shift.
-
-
Data Analysis: The concentration of artemisinin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of artemisinin and a constant concentration of this compound.
-
Experimental Workflow Diagram
Signaling Pathways
Artemisinin and its derivatives have been shown to exert anticancer effects by modulating various signaling pathways. One of the most consistently reported targets is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.
Artemisinin has been demonstrated to inhibit the phosphorylation of key proteins in this pathway, leading to the downstream effects of apoptosis and reduced cell migration and invasion in cancer cells.
Artemisinin's Inhibitory Effect on the PI3K/AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Certificate of Analysis for Artemisinin-d4
This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for this compound, a deuterated internal standard crucial for the accurate quantification of artemisinin in various matrices. Understanding the data presented in a CoA is essential for ensuring the quality and reliability of research and drug development activities.
Introduction to this compound and its Certificate of Analysis
This compound is a stable isotope-labeled version of artemisinin, a potent antimalarial drug. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantification.[1][2] A Certificate of Analysis is a formal document that provides detailed information about the identity, purity, and quality of a specific batch of a chemical substance.[3][4][5] It is a critical document for ensuring that the material meets the required specifications for its intended use.
Key Sections of an this compound Certificate of Analysis
A typical CoA for this compound will include the following sections, each providing critical data points for the user.
| Parameter | Example Data | Description |
| Product Name | This compound | The common chemical name of the substance. |
| Catalog Number | ART-001-D4 | A unique identifier for the product from the supplier. |
| Lot Number | B2023-08-15 | A unique identifier for the specific production batch. |
| CAS Number | 176652-07-6 (for d3) | The Chemical Abstracts Service registry number. Note: A specific CAS for d4 may not always be available. |
| Molecular Formula | C₁₅H₁₈D₄O₅ | The chemical formula indicating the number of deuterium atoms. |
| Molecular Weight | 286.35 g/mol | The mass of one mole of the substance. |
| Storage Conditions | -20°C, desiccated, in the dark | Recommended conditions to maintain the stability of the compound. |
| Analytical Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (by HPLC) | ≥98.0% | 99.5% |
| Isotopic Purity (by MS) | ≥99% Deuterated Forms (d₁-d₄) | 99.6% |
| Chemical Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Residual Solvents (by GC-HS) | ≤0.5% | <0.1% |
| Water Content (by Karl Fischer) | ≤0.5% | 0.2% |
Detailed Methodologies for Key Experiments
The following are representative protocols for the analytical tests cited in the CoA.
-
Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated artemisinin and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent like acetonitrile or methanol.
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (HR-MS) is often used for accurate mass measurements.[8]
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[9]
-
Data Acquisition: Full scan mass spectra are acquired over a relevant mass-to-charge (m/z) range.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected via an LC system.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) forms are used to calculate the isotopic purity.[8]
-
Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[10]
-
Experiment: A standard ¹H NMR spectrum is acquired. The absence or reduced intensity of signals at specific chemical shifts, compared to the spectrum of unlabeled artemisinin, confirms the location of the deuterium atoms.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are compared to a reference spectrum of artemisinin to verify the structural integrity.[8]
Visualization of Workflows and Logical Relationships
Caption: Workflow for generating a Certificate of Analysis for this compound.
Caption: Logical flow for accepting or rejecting a batch based on CoA data.
Conclusion
The Certificate of Analysis for this compound is a vital document that assures the quality and suitability of the material for its intended scientific application. By carefully examining the data presented in the CoA and understanding the underlying analytical methodologies, researchers can have confidence in the accuracy and reliability of their experimental results. This guide provides the foundational knowledge for a thorough interpretation of an this compound CoA, enabling informed decisions in a research and development setting.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. euroreference.anses.fr [euroreference.anses.fr]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. An effective method for fast determination of artemisinin in Artemisia annua L. by high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and LC-QToF Characterization of Secondary Metabolites from an Endemic Plant Artemisia heptapotamica Poljak - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Artemisinin-d4 outside of malaria research
An In-depth Technical Guide to the Applications of Artemisinin-d4 Outside of Malaria Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Artemisinin and its derivatives are a class of compounds well-established for their potent antimalarial properties. However, their therapeutic potential extends far beyond parasitology. This technical guide explores the burgeoning applications of these compounds in oncology, virology, and immunology. A key focus is placed on the role of deuterated analogs, specifically this compound, as indispensable tools in the analytical quantification and pharmacokinetic modeling of these drugs. This document provides an overview of the mechanisms of action, quantitative efficacy data, detailed experimental protocols for in vitro assessment, and visual representations of the core signaling pathways involved.
The Role of this compound: An Analytical Internal Standard
This compound is a stable, isotopically labeled version of artemisinin where four hydrogen atoms have been replaced by deuterium. Its primary application is not as a direct therapeutic agent but as an internal standard (IS) for analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In pharmacokinetic (PK) studies, which are crucial for drug development, researchers need to accurately measure the concentration of a drug and its metabolites (like dihydroartemisinin, DHA) in biological matrices such as plasma. Due to their nearly identical chemical properties and elution times but different mass-to-charge ratios (m/z), deuterated standards like this compound or Dihydrothis compound (SIL-DHA) allow for precise quantification by correcting for sample loss during preparation and variations in instrument response[1][2]. The use of a stable isotope-labeled IS is a gold standard in bioanalytical method development, ensuring the reliability and accuracy of the data generated in preclinical and clinical trials[1].
Generalized Protocol: Quantification of Artemisinin Derivatives in Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol provides a framework for the determination of artemisinin or its derivatives in human plasma.
-
Sample Preparation:
-
Thaw 50 µL of human plasma samples on ice.
-
Add 150 µL of an ice-cold internal standard solution (e.g., this compound in a plasma-water mix) to each plasma sample in a 96-well plate[3].
-
For derivatives like artemether and DHA, which can be unstable in the presence of ferrous iron (Fe²⁺) from hemolyzed patient samples, a stabilization agent like hydrogen peroxide (H₂O₂) may be added to oxidize Fe²⁺ to Fe³⁺ and protect the drug's endoperoxide bridge[1].
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition a 96-well SPE plate (e.g., Oasis HLB™) by washing with methanol and then water[3].
-
Load the plasma-IS mixture onto the SPE plate.
-
Wash the wells to remove interfering substances.
-
Elute the analytes (drug and IS) using an appropriate organic solvent (e.g., acetonitrile).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system[4].
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column (e.g., Hypersil Gold C18) with an isocratic mobile phase, such as a 50:50 mixture of acetonitrile and 10 mM ammonium acetate, at a flow rate of 0.3-0.5 mL/min[2][3].
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for the analyte and the deuterated internal standard[2]. For example, DHA might be monitored at m/z 302 to 163, while its stable isotope-labeled IS would be monitored at a different transition, such as m/z 307 to 272[2].
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against a series of known concentrations.
-
Quantify the drug concentration in unknown samples by interpolating their peak area ratios from the calibration curve. The calibration range is typically from ~0.5-1.0 ng/mL (Lower Limit of Quantification, LLOQ) to ~750-1000 ng/mL[2][3][5].
-
Anticancer Applications
Artemisinin and its derivatives, particularly dihydroartemisinin (DHA) and artesunate, have demonstrated significant anticancer activity across a wide range of tumor types. Their mechanisms are multifactorial, primarily revolving around the induction of oxidative stress, cell death (apoptosis and ferroptosis), and inhibition of key cancer-promoting pathways.
Mechanisms of Action
-
Induction of Apoptosis: Artemisinins can induce programmed cell death by activating the intrinsic mitochondrial pathway. This involves increasing the Bax/Bcl-2 ratio, promoting the release of cytochrome c, and activating caspase-3[6].
-
Induction of Ferroptosis: A key anticancer mechanism is the induction of ferroptosis, an iron-dependent form of cell death characterized by lethal lipid peroxidation. The endoperoxide bridge of artemisinins reacts with intracellular ferrous iron, generating reactive oxygen species (ROS). Furthermore, derivatives like DHA can induce the lysosomal degradation of ferritin, increasing the labile iron pool and sensitizing cancer cells to ferroptosis[7][8][9].
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M or G0/G1 phase[10].
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for artemisinin and its derivatives against various human cancer cell lines.
| Compound | Cancer Type | Cell Line | IC₅₀ Value | Reference |
| Artemisinin | Lung Cancer | A549 | 28.8 µg/mL | [10] |
| Artemisinin | Lung Cancer | H1299 | 27.2 µg/mL | [10] |
| Dihydroartemisinin | Liver Cancer | HepG2 | 40.2 µM (at 24h) | [10] |
| Dihydroartemisinin | Liver Cancer | Huh7 | 32.1 µM (at 24h) | [10] |
| Dihydroartemisinin | Liver Cancer | PLC/PRF/5 | 22.4 µM (at 24h) | [10] |
| Artemisinin Derivative | Gastric Cancer | BGC-823 | 8.30 µM | [10] |
| Artemisinin Derivative | Bladder Cancer | J82 | 61.8 nM | [10] |
| Artemisinin Derivative | Bladder Cancer | T24 | 56.9 nM | [10] |
Generalized Experimental Protocols
-
Seed cancer cells (3x10³ to 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the artemisinin compound for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO)[11][12].
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C[11][12].
-
If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader[11].
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
Seed cells (e.g., 4x10⁵ cells/well) in 6-well plates and treat with the desired concentrations of the artemisinin compound for 24 or 48 hours[11][12][13].
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer provided in a commercial kit (e.g., BD Pharmingen)[11].
-
Add Annexin V-FITC and Propidium Iodide (PI) staining reagents to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark[11][12].
-
Analyze the samples within one hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic.
Signaling Pathway Visualization
References
- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiopharm.com [cellbiopharm.com]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.csiro.au [discovery.csiro.au]
- 10. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry [bio-protocol.org]
Methodological & Application
Application Note: High-Throughput Quantification of Artemisinin in Human Plasma using Artemisinin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of artemisinin in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Artemisinin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a straightforward solid-phase extraction (SPE) for sample cleanup, is suitable for high-throughput bioanalysis in clinical and research settings.
Introduction
Artemisinin and its derivatives are cornerstone treatments for malaria, a globally significant infectious disease. Accurate measurement of artemisinin concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating analytical variability and ensuring data reliability. This document provides a detailed protocol for the quantification of artemisinin in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Artemisinin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Acetate
-
Formic Acid
-
Human Plasma (K2EDTA)
-
Oasis HLB µElution Plates
Sample Preparation
-
Spiking of Internal Standard : To 50 µL of human plasma in a 96-well plate, add 50 µL of this compound working solution (in 50% acetonitrile/water) to achieve a final concentration of 50 ng/mL.
-
Solid-Phase Extraction (SPE) :
-
Condition the Oasis HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Load the plasma/internal standard mixture onto the conditioned wells.
-
Wash the wells with 200 µL of 5% methanol in water.
-
Elute the analytes with 2 x 50 µL of acetonitrile.
-
-
Sample Dilution : Dilute the eluate with 50 µL of water prior to injection.
Liquid Chromatography
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 5 µm) is suitable.
-
Mobile Phase A : 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Flow Rate : 0.5 mL/min
-
Gradient : A gradient can be optimized, for example:
-
0-1.0 min: 50% B
-
1.1-2.0 min: Ramp to 95% B
-
2.1-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 50% B and equilibrate
-
-
Injection Volume : 10 µL
-
Column Temperature : 40 °C
Mass Spectrometry
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Artemisinin | 283.2 | 265.2, 219.1, 151.1 | Optimized for instrument |
| This compound | 287.2 | 269.2, 223.1, 153.1 | Optimized for instrument |
Note: The specific product ions and collision energies should be optimized on the instrument being used.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of artemisinin to this compound against the concentration of artemisinin standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Representative Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
Precision and Accuracy
The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 2: Representative Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| Low | 3 | < 10% | 90 - 110% | < 15% | 90 - 110% |
| Medium | 100 | < 10% | 90 - 110% | < 15% | 90 - 110% |
| High | 800 | < 10% | 90 - 110% | < 15% | 90 - 110% |
Note: The data presented in Tables 1 and 2 are illustrative and should be confirmed during method validation.
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of artemisinin.
Discussion
The use of this compound as an internal standard is paramount for achieving reliable quantitative results in the bioanalysis of artemisinin. Being a stable isotope-labeled analog, it co-elutes with the analyte and experiences similar ionization effects, thereby effectively normalizing for variations during sample preparation and analysis. The described solid-phase extraction method provides excellent sample cleanup, removing phospholipids and other matrix components that can cause ion suppression or enhancement.
The sensitivity of this method, with a lower limit of quantification in the low ng/mL range, is adequate for most clinical pharmacokinetic studies.[1] The method demonstrates good linearity, precision, and accuracy, meeting the typical requirements for bioanalytical method validation as per regulatory guidelines.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of artemisinin in human plasma. The incorporation of this compound as an internal standard ensures the accuracy and robustness of the assay, making it a valuable tool for researchers, scientists, and drug development professionals in the field of antimalarial drug research.
References
Protocol for the Quantification of Artemisinin in Human Plasma using Artemisinin-d4 by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of artemisinin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Artemisinin-d4, to ensure high accuracy and precision. The protocol covers plasma sample preparation using both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), chromatographic and mass spectrometric conditions, and method validation parameters. This application note is intended to serve as a comprehensive guide for researchers in clinical pharmacology and drug development.
Introduction
Artemisinin and its derivatives are cornerstone treatments for malaria, recommended as first-line therapy for Plasmodium falciparum infections worldwide.[1] Due to their unique pharmacokinetic properties, including potential auto-induction of metabolism, robust and sensitive bioanalytical methods are crucial for clinical and pharmacological studies.[1] These compounds lack strong UV chromophores or native fluorescence, making LC-MS/MS the analytical method of choice for their quantification in biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing, thereby ensuring the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Artemisinin (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (ACS grade or higher)
-
Formic Acid (LC-MS grade)
-
Water (Deionized, 18 MΩ·cm)
-
Human Plasma (K2-EDTA or Heparin)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
-
Ethyl Acetate (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Artemisinin and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Artemisinin stock solution in 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile/water.
Note on Stability: Artemisinin and its derivatives can be unstable in plasma. It is recommended to keep plasma samples on ice during processing and to minimize the time samples are at room temperature.[1]
Sample Preparation
Two common methods for plasma sample preparation are presented below.
This high-throughput method is suitable for a large number of samples.
-
Sample Spiking: To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound). Vortex briefly.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the spiked plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Sample Spiking: To 200 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound). Vortex briefly.
-
Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to the sample. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 50:50 A:B) or a suitable gradient to achieve separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Artemisinin: [M+NH₄]⁺ Precursor: m/z 300.2 → Product: m/z 209.1This compound: [M+NH₄]⁺ Precursor: m/z 304.2 → Product: To be optimized |
| Gas Temperatures | Optimized for the specific instrument |
| Ion Spray Voltage | Optimized for the specific instrument |
Note on MRM for this compound: The precursor ion for this compound will be 4 mass units higher than that of unlabeled Artemisinin. The product ion(s) and collision energy must be determined by infusing a solution of this compound into the mass spectrometer.
Data Presentation
The following tables summarize typical validation parameters for the quantification of artemisinin in human plasma, compiled from various published methods.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Artemisinin | Artesunate | 1.03 - 762 | 1.03 | >0.99 | [1] |
| Dihydroartemisinin | SIL-DHA | 1 - 1000 | 1 | >0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Artemisinin | Low | 2.89 | 3.98 | 5.46 | N/A | [1] |
| Artemisinin | Mid | 40.7 | 2.62 | 3.24 | N/A | [1] |
| Artemisinin | High | 571 | 3.32 | 4.35 | N/A | [1] |
| Dihydroartemisinin | Low | 5 | 4.16 | 3.04 | 99.99 - 107.47 | |
| Dihydroartemisinin | Mid | 50 | 2.79 | 1.46 | 96.45 - 102.85 | |
| Dihydroartemisinin | High | 800 | 3.15 | 2.11 | 98.71 - 105.32 |
Table 3: Recovery
| Analyte | Extraction Method | QC Level (ng/mL) | Recovery (%) | Reference |
| Artemisinin | SPE | 2.89 - 571 | High | [1] |
| Dihydroartemisinin | SPE | 5 and 800 | >85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Artemisinin quantification in plasma.
Artemisinin Metabolism Pathway
Caption: Simplified metabolic pathway of Artemisinin.
References
Application Notes and Protocols for the Quantitative Analysis of Artemisinin using Artemisinin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its derivatives are a class of drugs that possess the most rapid action of all current drugs against Plasmodium falciparum malaria. The accurate and precise quantification of artemisemisinin in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Artemisinin-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response. These application notes provide a detailed protocol for the quantification of artemisinin in human plasma using this compound as an internal standard.
Data Presentation
The following table summarizes typical validation parameters for the quantitative analysis of artemisinin by LC-MS/MS using a deuterated internal standard. These values are representative of a well-validated method and should be used as a guideline.
| Validation Parameter | Typical Performance |
| Linearity | |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy & Precision | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Matrix Effect | |
| Matrix Factor | 0.85 - 1.15 |
| Recovery | |
| Extraction Recovery | > 80% |
Experimental Protocols
This section details the methodology for the quantitative analysis of artemisinin in human plasma.
Materials and Reagents
-
Artemisinin (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). For calibration standards and quality control samples, add the appropriate concentration of artemisinin working solution.
-
Precipitation: Add 200 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 500 µL of water.
-
SPE Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Liquid Chromatography (LC)
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Artemisinin: Precursor ion m/z 283.2 → Product ion m/z 265.2
-
This compound: Precursor ion m/z 287.2 → Product ion m/z 269.2
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Mandatory Visualizations
Application Notes and Protocols for Artemisinin-d4 in Pharmacokinetic Studies of Artemisinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its semi-synthetic derivatives, such as artesunate, artemether, and dihydroartemisinin (DHA), are cornerstone treatments for malaria. Accurate characterization of their pharmacokinetic (PK) profiles is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Due to the complex nature of biological matrices and the potential for analytical variability, the use of a stable isotope-labeled internal standard (IS) is best practice for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Artemisinin-d4, a deuterated analog of artemisinin, serves as an ideal IS for these studies. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and improving the accuracy and precision of quantification.
These application notes provide detailed protocols and data for the use of this compound and other relevant deuterated artemisinin analogs in the pharmacokinetic analysis of artemisinin derivatives.
Pharmacokinetic Parameters of Artemisinin Derivatives
The following tables summarize key pharmacokinetic parameters for common artemisinin derivatives from studies in healthy volunteers and patients. While the specific use of this compound as the internal standard is not always explicitly stated in all published literature, the data presented is derived from studies employing robust bioanalytical methods, often with stable isotope-labeled internal standards, which is the standard practice for which this compound is intended.
Table 1: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin (DHA) in Healthy Pakistani Male Volunteers [1]
| Analyte | Cmax (ng/mL) | Tmax (hr) | t½ (hr) |
| Artemether | 184 ± 100 | 1.56 ± 0.68 | 2.00 ± 0.71 |
| Dihydroartemisinin | 126 ± 46 | 1.69 ± 0.59 | 1.80 ± 0.31 |
Data are presented as mean ± standard deviation. The study utilized stable isotope-labeled artemether and dihydroartemisinin as internal standards.[1]
Table 2: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin in HIV-1-Infected Patients [2]
| Analyte | Dosing Time | Cmax (ng/mL) | Tmax (hr) | AUC0-8h (ng·h/mL) | t½ (hr) |
| Artemether | 0-8 h | 66.8 (28.7 - 128) | 2.0 (1.0 - 4.0) | 200 (93.3 - 390) | 1.5 (0.9 - 2.4) |
| 60-68 h | 34.1 (12.3 - 77.0) | 1.0 (0.5 - 2.0) | 104 (39.5 - 225) | 1.4 (0.9 - 2.3) | |
| Dihydroartemisinin | 0-8 h | 124 (62.8 - 222) | 2.0 (1.0 - 4.0) | 420 (236 - 699) | 1.6 (1.1 - 2.5) |
| 60-68 h | 101 (43.2 - 188) | 1.5 (1.0 - 4.0) | 363 (168 - 612) | 1.7 (1.2 - 3.2) |
Data are presented as geometric mean (90% confidence interval) or median (range). The specific internal standard was not detailed in this particular summary but is representative of typical values obtained in such studies.[2]
Experimental Protocols
The following protocols are based on established and validated LC-MS/MS methods for the quantification of artemisinin derivatives in human plasma, utilizing deuterated internal standards.
Protocol 1: Simultaneous Determination of Artemether and Dihydroartemisinin in Human Plasma by LC-MS/MS
This protocol is adapted from a method that uses stable isotope-labeled internal standards for the analysis of artemether and its active metabolite, dihydroartemisinin.[3][4]
1. Materials and Reagents
-
Artemether reference standard
-
Dihydroartemisinin reference standard
-
This compound (or other suitable deuterated IS such as artemether-¹³CD₃ and dihydroartemisinin-d₃)
-
Human plasma (K3EDTA)
-
Acetonitrile (HPLC grade)
-
Methyl acetate (HPLC grade)
-
Formic acid
-
Hydrogen peroxide (30%)
-
Water (deionized, 18 MΩ·cm)
-
Oasis HLB µElution solid-phase extraction (SPE) plates
2. Internal Standard (IS) Working Solution Preparation
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a working IS solution by diluting the stock solution in 5% acetonitrile containing 1% formic acid and 1% hydrogen peroxide. The hydrogen peroxide is added to stabilize the artemisinin derivatives, which can be prone to degradation in hemolyzed plasma samples.[3]
3. Sample Preparation (Solid-Phase Extraction)
-
To 50 µL of plasma sample in a 96-well plate, add 50 µL of the IS working solution.
-
Mix gently.
-
Load the mixture onto an Oasis HLB µElution SPE plate.
-
Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile.
-
Elute the analytes with two aliquots of 25 µL of acetonitrile-methyl acetate (9:1 v/v).
-
Inject 10 µL of the combined eluent into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., XBridge C18, 2.1 x 50 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a suitable gradient for optimal separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Artemether | 316.2 | 163.1 |
| Dihydroartemisinin | 302.2 | 163.1 |
| This compound (IS) | [To be optimized] | [To be optimized] |
| Dihydroartemisinin-d₃ (IS) | 305.0 | 166.0 |
| Artemether-¹³CD₃ (IS) | 320.0 | 267.0 |
Note: The MRM transitions for this compound should be determined by direct infusion of the standard. The provided transitions for other deuterated standards can serve as a starting point for optimization.[3]
5. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of artemether and dihydroartemisinin into blank human plasma.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of artemisinin derivatives using a deuterated internal standard.
Metabolic Pathway of Artemether
This diagram shows the metabolic conversion of artemether to its active metabolite, dihydroartemisinin.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of artemisinin derivatives is essential for achieving accurate and reliable results. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field. Adherence to validated methods and the principles of good laboratory practice will ensure the generation of high-quality data to support drug development and optimize the clinical use of these vital antimalarial agents.
References
- 1. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Artemisinin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of artemisinin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Artemisinin-d4 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation. The method was validated according to the International Council for Harmonisation (ICH) M10 and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and is suitable for use in clinical and pharmacokinetic studies.[1][2][3][4]
Introduction
Artemisinin and its derivatives are a class of drugs used to treat malaria. Accurate measurement of artemisinin concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. This application note presents a validated LC-MS/MS method for the determination of artemisinin in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing.
Experimental
2.1. Materials and Reagents
-
Artemisinin (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
2.3. LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 40% B in 0.1 min, and equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 60 psi |
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Artemisinin | 283.1 | 265.1 | 15 | 80 |
| Artemisinin | 283.1 | 219.1 | 25 | 80 |
| This compound | 287.1 | 269.1 | 15 | 80 |
| This compound | 287.1 | 223.1 | 25 | 80 |
Protocols
3.1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Artemisinin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Artemisinin stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate Artemisinin working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).
-
Internal Standard Spiking Solution: Dilute the this compound working solution in acetonitrile to the final concentration to be used for protein precipitation.
3.2. Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (60% Mobile Phase A: 40% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated following the ICH M10 and FDA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8][9][10] The validation parameters and acceptance criteria are summarized below.
4.1. Linearity
The calibration curve was linear over the range of 1 - 1000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs. The accuracy of the back-calculated concentrations of the calibration standards was within ±15% of the nominal values, except for the Lower Limit of Quantification (LLOQ), which was within ±20%.[7][9]
4.2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, Low, Mid, and High. The results are presented in Table 3. The acceptance criteria for precision (expressed as the coefficient of variation, %CV) were ≤15% (≤20% for LLOQ), and for accuracy (expressed as the percentage of the nominal concentration), they were within 85-115% (80-120% for LLOQ).[8][9][10]
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%) (3 runs) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.8 | 99.1 |
| Mid QC | 100 | 4.5 | 101.3 | 5.9 | 100.8 |
| High QC | 800 | 3.8 | 97.5 | 4.7 | 98.2 |
4.3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The results are summarized in Table 4.
Table 4: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 88.9 | 95.7 |
| Mid QC | 100 | 92.1 | 98.2 |
| High QC | 800 | 90.5 | 96.4 |
4.4. Stability
The stability of artemisinin in human plasma was evaluated under various conditions. The results are presented in Table 5.
Table 5: Stability Data
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
| Bench-top | 6 hours at RT | Low | 96.8 |
| High | 98.1 | ||
| Freeze-thaw | 3 cycles | Low | 94.5 |
| High | 96.2 | ||
| Long-term | 30 days at -80 °C | Low | 97.3 |
| High | 99.0 | ||
| Post-preparative | 24 hours in autosampler | Low | 98.9 |
| High | 101.2 |
Visualizations
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. anivet.au.dk [anivet.au.dk]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Artemisinin-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Artemisinin-d4 for analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog of artemisinin and is commonly used as an internal standard in pharmacokinetic studies of artemisinin and its derivatives. Proper sample preparation is critical for accurate and precise quantification.
Introduction
Artemisinin and its derivatives are potent antimalarial drugs.[1][2] Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are crucial for optimizing dosing regimens. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of bioanalytical methods. The most common analytical technique for the quantification of artemisinin and its derivatives in biological matrices is LC-MS/MS, which offers high sensitivity and selectivity.[1]
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available equipment. The most common techniques for artemisinin and its analogues include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[3]
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices like plasma. It generally provides cleaner extracts compared to LLE and PPT, leading to reduced matrix effects and improved assay sensitivity.[1]
Protocol: SPE for this compound in Human Plasma
This protocol is adapted from a method for artemisinin analysis in human plasma.[1]
Materials:
-
Human plasma with anticoagulant (e.g., heparin)[1]
-
This compound internal standard working solution
-
Acetonitrile
-
Ammonium acetate solution (10 mM, pH 3.5)[1]
-
Oasis HLB™ µ-elution 96-well SPE plates[1]
-
Phosphoric acid
-
Water
Equipment:
-
96-well plate vacuum manifold
-
Microplate centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
To 50 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
-
SPE Plate Conditioning:
-
Condition the Oasis HLB™ µ-elution plate wells with 200 µL of acetonitrile followed by 200 µL of water. Do not allow the wells to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma samples onto the conditioned SPE plate.
-
Apply a gentle vacuum to draw the samples through the sorbent.
-
-
Washing:
-
Wash the wells with 200 µL of 5% acetonitrile in water to remove interfering substances.
-
-
Elution:
-
Elute the this compound with 2 x 25 µL of acetonitrile into a clean 96-well collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 50 µL of the mobile phase (e.g., 50:50 acetonitrile:10 mM ammonium acetate, pH 3.5).[1]
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases. It is a relatively simple and cost-effective method.
Protocol: LLE for this compound in Rat Plasma
This protocol is based on a method for artemisinin analysis in rat plasma.[4]
Materials:
-
Rat plasma
-
This compound internal standard working solution
-
Mobile phase for reconstitution
Equipment:
-
Centrifuge
-
Solvent evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of rat plasma, add the this compound internal standard.
-
Vortex to mix.
-
-
Extraction:
-
Add 1 mL of ethyl acetate or diethyl ether to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Diagram: Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method. It involves adding a water-miscible organic solvent to a biological sample to precipitate proteins. The supernatant containing the analyte is then analyzed. While quick, this method may result in less clean extracts and higher matrix effects compared to SPE and LLE.
Protocol: Protein Precipitation for this compound in Plasma
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Acetonitrile (ice-cold)
Equipment:
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
To a known volume of plasma, add the this compound internal standard.
-
Vortex to mix.
-
-
Precipitation:
-
Add three volumes of ice-cold acetonitrile to the plasma sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Analysis:
-
Directly inject an aliquot of the supernatant into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to increase concentration.
-
Diagram: Protein Precipitation (PPT) Workflow
Caption: Workflow for Protein Precipitation of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of artemisinin, which are expected to be similar for this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Matrix | Human Plasma | Rat Plasma | [1],[4] |
| Sample Volume | 50 µL | 100 µL | [1],[4] |
| Limit of Detection (LOD) | 0.257 ng/mL | Not Reported | [1] |
| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL | 1.0 ng/mL | [1],[4] |
| Calibration Range | 1.03 - 762 ng/mL | 1.0 - 200.0 ng/mL | [1],[4] |
| Precision (RSD%) | < 8% | Intra-day: ≤ 5.3%, Inter-day: ≤ 5.3% | [1],[4] |
| Accuracy | Not explicitly stated but validated according to FDA guidelines | -2.6% to 1.2% | [1],[4] |
| Recovery | High (exact % not stated) | 95.4 ± 4.5% | [1],[4] |
LC-MS/MS Analysis
Following sample preparation, the extracts are analyzed by LC-MS/MS. A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1]
Typical LC-MS/MS Conditions:
-
LC Column: Hypersil Gold C18 (100 mm × 2.1 mm, 5 µm)[1] or similar reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with formic acid).[1]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1][5]
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be optimized. For artemisinin, a common transition is m/z 283 -> 209.[6] The transition for this compound would be shifted by +4 Da (i.e., m/z 287 -> product ion).
Stability Considerations
Artemisinin and its derivatives can be unstable in certain conditions. It is important to keep samples on ice or at 4°C during processing and to minimize the time samples are at room temperature.[1] Stock solutions should be stored at low temperatures (e.g., -80°C).[1] The stability of the analytes in the final extract in the autosampler should also be evaluated.[1]
Conclusion
The choice of sample preparation technique for this compound analysis is a critical step that impacts the quality and reliability of the analytical data. Solid-Phase Extraction generally offers the cleanest extracts and highest sensitivity, making it suitable for demanding applications. Liquid-Liquid Extraction provides a good balance between cleanliness and simplicity, while Protein Precipitation is a rapid method suitable for high-throughput screening when lower sensitivity can be tolerated. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust bioanalytical methods for the quantification of this compound.
References
- 1. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Artemisinin in Bulk and Pharmaceutical Dosage Forms using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical sample preparation strategies for the determination of antimalarial drugs in human whole blood, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of Artemisinin and Artemisinin-d4 in Human Plasma
Application Notes and Protocols: Quantification of Intracellular Artemisinin-d4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its derivatives are a class of potent antimalarial drugs that have garnered significant interest for their potential anticancer, anti-inflammatory, and antiviral activities.[1] Understanding the intracellular concentration of these compounds is crucial for elucidating their mechanisms of action, determining effective dosages, and developing new therapeutic strategies. The use of a stable isotope-labeled internal standard, such as Artemisinin-d4, is essential for accurate and precise quantification of artemisinin in complex biological matrices like cell lysates. This application note provides detailed protocols for the quantification of artemisinin in cell-based assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle
The methodology is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to artemisinin but has a higher molecular weight due to the presence of deuterium atoms, is added to the cell lysate. During sample preparation and LC-MS/MS analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for variations in extraction efficiency and matrix effects.
Data Presentation
The following tables summarize quantitative data from representative cell-based assays investigating the effects of artemisinin.
Table 1: Cytotoxicity of Artemisinin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-small cell lung cancer | 48 | 28.8[2] |
| H1299 | Non-small cell lung cancer | 48 | 27.2[2] |
| MDA-MB-231 | Triple-negative breast cancer | 24 | >50[3] |
| BT549 | Triple-negative breast cancer | 24 | Not specified |
| PC9 | Non-small cell lung cancer | 48 | 19.68 (Dihydroartemisinin)[2] |
| HCT116 | Colon cancer | Not specified | 0.12 (Artemisinin derivative)[2] |
Table 2: Apoptosis Induction by Artemisinin in A549 Cells
| Artemisinin Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |
| 100 | 27.91 ± 3.31[4] |
| 200 | 62.61 ± 4.39[4] |
| 400 | 87.15 ± 5.33[4] |
| Untreated Control | 8.13 ± 2.02[4] |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Artemisinin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of artemisinin in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the artemisinin-containing medium to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO).
Sample Preparation for LC-MS/MS Analysis
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
This compound internal standard solution (a known concentration in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Centrifuge
Procedure:
-
After the treatment period, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to each well and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS (e.g., 100 µL).
-
Perform a cell count to determine the number of cells per sample.
-
To the cell suspension, add a known volume of the this compound internal standard solution in acetonitrile (e.g., 200 µL of 100 ng/mL this compound in ACN). The addition of acetonitrile will also induce protein precipitation and cell lysis.
-
Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 5 µm)[5]
LC Conditions (example):
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 3.5[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient: Isocratic or a gradient depending on the separation needs. A common starting point is 50:50 (A:B).[5]
-
Flow Rate: 0.5 mL/min[5]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Artemisinin: The precursor ion is typically the ammonium adduct [M+NH4]+. The exact m/z will depend on the specific adduct formed.
-
This compound: The precursor ion will be the corresponding ammonium adduct with a mass shift of +4.
-
Note: The specific precursor and product ions should be optimized by direct infusion of artemisinin and this compound standards.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Quantification:
-
Generate a calibration curve by preparing standards of artemisinin at different concentrations in a matrix that mimics the cell lysate (e.g., lysate from untreated cells).
-
Add a constant amount of this compound internal standard to each calibration standard and the unknown samples.
-
Analyze the standards and samples by LC-MS/MS.
-
Calculate the peak area ratio of artemisinin to this compound for each standard and sample.
-
Plot the peak area ratio against the concentration of the artemisinin standards to generate a calibration curve.
-
Determine the concentration of artemisinin in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the final concentration to the number of cells in the sample to report the intracellular concentration (e.g., in ng/10^6 cells).
Visualization of Signaling Pathways and Workflows
References
- 1. Artemisinin-Type Drugs in Tumor Cell Death: Mechanisms, Combination Treatment with Biologics and Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dihydroartemisinin-Transferrin Adducts Enhance TRAIL-Induced Apoptosis in Triple-Negative Breast Cancer in a P53-Independent and ROS-Dependent Manner [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating Artemisinin Extraction from Botanicals using Artemisinin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, is a cornerstone of modern antimalarial therapies.[1][2][3] Accurate quantification of artemisinin in botanical materials is crucial for ensuring the quality and efficacy of herbal preparations and for the development of artemisinin-based drugs.[4] This document provides detailed application notes and protocols for the validation of artemisinin extraction from Artemisia annua using Artemisinin-d4 as an internal standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS).
The use of a deuterated internal standard like this compound is critical for correcting variations in extraction efficiency and instrumental response, thereby ensuring the accuracy and reliability of the quantitative results.[5] This method is particularly valuable for complex botanical matrices where matrix effects can significantly impact analytical measurements.
Experimental Protocols
Extraction of Artemisinin from Artemisia annua
This protocol describes a general procedure for the extraction of artemisinin from dried A. annua leaves. Various extraction solvents and methods can be employed, and the choice may depend on the specific research goals and available equipment.[1][6][7]
Materials and Reagents:
-
Dried and powdered leaves of Artemisia annua
-
Artemisinin standard (for calibration curve)
-
This compound (internal standard)
-
Solvents: n-Hexane, Ethyl Acetate, Chloroform, Ethanol, Methanol, Acetonitrile (HPLC or LC-MS grade)[6][8][9]
-
Deionized water
-
Filter paper or syringe filters (0.22 µm)
Equipment:
-
Analytical balance
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath or shaker
-
Rotary evaporator
-
Volumetric flasks and pipettes
-
LC-MS system
Protocol:
-
Sample Preparation: Dry the leaves of Artemisia annua at a controlled temperature (e.g., 40°C) to a constant weight and grind them into a fine powder.[6]
-
Extraction:
-
Soxhlet Extraction: Place a known amount (e.g., 10 g) of the powdered plant material into a thimble and extract with a suitable solvent (e.g., n-hexane or ethanol) for 6 hours.[6]
-
Ultrasonic-Assisted Extraction (UAE): Mix a known amount (e.g., 1 g) of the powdered plant material with a specific volume of solvent (e.g., 20 mL of ethanol) in a flask. Place the flask in an ultrasonic bath for a defined period (e.g., 30 minutes) at a controlled temperature.[1]
-
Maceration: Soak a known amount of the powdered plant material in a solvent at room temperature with occasional agitation for an extended period (e.g., 24-48 hours).[6]
-
-
Solvent Evaporation: After extraction, filter the extract and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[6]
-
Sample and Standard Preparation for LC-MS Analysis:
-
Accurately weigh the dried crude extract and redissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound (internal standard) in the same solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking known concentrations of artemisinin standard into the solvent, each containing a fixed concentration of the this compound internal standard.
-
Prepare the sample for analysis by adding a fixed concentration of the this compound internal standard to the redissolved extract.
-
Filter all solutions through a 0.22 µm syringe filter before injecting into the LC-MS system.[10][11]
-
LC-MS/MS Method for Quantification of Artemisinin
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][10][12]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization.[5][11] For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water can be used.[8]
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 45°C.[10]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often used.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
Optimization: The specific ion transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used to achieve the best sensitivity and specificity.
Data Presentation
The quantitative data obtained from the validation of the analytical method should be summarized in clear and structured tables.
Table 1: Linearity of Artemisinin Quantification
| Concentration (µg/mL) | Peak Area Ratio (Artemisinin/Artemisinin-d4) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | |||||
| Medium | |||||
| High |
Table 3: Recovery of Artemisinin from Spiked Botanical Matrix
| Spiked Level | Amount Spiked (µg) | Amount Recovered (µg, Mean ± SD, n=3) | Recovery (%) |
| Low | |||
| Medium | |||
| High |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Mandatory Visualization
The following diagram illustrates the general workflow for the extraction and validated quantification of artemisinin from botanical sources using an internal standard.
Caption: Workflow for artemisinin extraction and validated quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Quantitative structure-activity relationships of the antimalarial agent artemisinin and some of its derivatives - a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative quantitative analysis of artemisinin by chromatography and qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation Extraction Estimation of Artemisinin | PPTX [slideshare.net]
- 7. CN104327092A - Method for extracting artemisinin from artemisia annua L - Google Patents [patents.google.com]
- 8. mmv.org [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Validation of ELISA for Quantitation of Artemisinin-Based Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: A High-Throughput Screening Workflow for Identifying Modulators of Artemisinin Activity Using Artemisinin-d4 as an Internal Standard
Introduction
Artemisinin and its derivatives are a class of potent antimalarial drugs, recommended by the World Health Organization as a first-line treatment for uncomplicated malaria.[1] More recently, the therapeutic potential of these compounds has been explored for the treatment of cancer. The mechanism of action for artemisinins is believed to involve the heme-mediated cleavage of their endoperoxide bridge, which generates cytotoxic carbon-centered free radicals.[1][2] This application note outlines a comprehensive high-throughput screening (HTS) workflow designed to identify novel compounds that modulate the cytotoxic activity of artemisinin in cancer cell lines. A key component of this workflow is a robust liquid chromatography-mass spectrometry (LC-MS) method for the accurate quantification of intracellular artemisinin, which utilizes Artemisinin-d4 as an internal standard to ensure precision and reproducibility.
Proposed Signaling Pathway of Artemisinin
The cytotoxic effect of artemisinin is initiated by its activation by intracellular heme iron. This interaction cleaves the endoperoxide bridge, a critical structural feature of the molecule, leading to the formation of reactive oxygen species (ROS) and carbon-centered radicals.[1][2] These highly reactive species can then damage a variety of cellular macromolecules, including proteins and lipids, ultimately leading to cell death.[3]
Artemisinin's proposed mechanism of action.
Experimental Workflow
The high-throughput screening campaign is structured in a multi-step process, beginning with a primary screen to identify potential "hit" compounds, followed by secondary validation and quantitative analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Artemisinin-d4 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of Artemisinin-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for this compound. What are the initial checks I should perform?
A1: A complete loss of signal often points to a singular critical issue. Begin by systematically checking the following:
-
System Suitability: Before troubleshooting your specific analyte, ensure the LC-MS system is performing correctly. Inject a well-characterized, reliable standard to confirm that the instrument is generating a stable spray and that the detector is responding.
-
Sample Preparation: Re-prepare a fresh standard of this compound. This will help rule out degradation or errors in the initial sample preparation.
-
LC System Check:
-
Pump Priming: Ensure that all LC pumps are properly primed and that there are no air bubbles in the solvent lines. An air pocket in the organic phase pump can prevent proper gradient formation and elution of your analyte.[1]
-
Solvent Levels: Verify that there is an adequate volume of fresh mobile phase in the solvent reservoirs.
-
-
MS System Check:
-
Ion Source: Visually inspect the electrospray ionization (ESI) needle for a stable spray. Use a flashlight or laser pointer to confirm.[1]
-
Instrument Status: Check the mass spectrometer's software to ensure it is properly tuned and calibrated and that there are no hardware errors reported.
-
Q2: My this compound signal is weak and inconsistent. What are the most likely causes and how can I improve it?
A2: Weak and inconsistent signals are often related to ionization efficiency, compound stability, or matrix effects. Here's a step-by-step guide to address this:
-
Optimize Ionization Source Parameters: The choice of ionization technique and its settings significantly impact signal intensity.[2]
-
Ionization Mode: Artemisinin and its derivatives typically ionize well in positive ion mode, often using an electrospray ionization (ESI) source.[3][4][5] Some studies have also successfully used atmospheric pressure chemical ionization (APCI).[3][6]
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Adduct Formation: this compound, like its non-deuterated counterpart, readily forms adducts. The ammonium adduct [M+NH4]+ is often the most abundant and stable ion, providing a stronger signal than the protonated molecule [M+H]+.[3][4] Sodium adducts [M+Na]+ are also commonly observed.[7][8] Consider adding a low concentration of ammonium formate or ammonium acetate to your mobile phase to promote the formation of the ammonium adduct.
-
Source Settings: Systematically tune the ion source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the signal for the specific adduct you are monitoring.[9]
-
-
Address Compound Stability: Artemisinin and its derivatives can be unstable under certain conditions.[10][11]
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Solvent choice: The solvent system can drive the breakdown of artemisinin compounds.[11] Prepare standards and samples in fresh, appropriate solvents and analyze them as soon as possible.
-
Temperature: Higher temperatures can accelerate degradation. Keep samples cool in the autosampler (e.g., 4-10°C) and minimize their time at room temperature.[5][11][12]
-
pH: The pH of the mobile phase can affect stability and ionization. A slightly acidic mobile phase (e.g., pH 3.5 with ammonium acetate) has been shown to be effective.[3]
-
-
Evaluate and Mitigate Matrix Effects: When analyzing biological samples, co-eluting endogenous components can suppress the ionization of this compound, leading to a weaker signal.[13][14][15]
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Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective at removing matrix components than simple protein precipitation.[3][16] Liquid-liquid extraction (LLE) is another effective technique.[6][10]
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Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions where most matrix components elute.
-
Dilution: If the concentration of your analyte is sufficient, diluting the sample can minimize matrix effects.[13]
-
Q3: I am having trouble with the fragmentation of this compound for MS/MS analysis. What are the expected product ions?
A3: For MS/MS analysis, collision-induced dissociation (CID) of the precursor ion is used to generate specific product ions for quantification (Multiple Reaction Monitoring - MRM).
-
Precursor Ion Selection: The most common precursor ion for artemisinin and its derivatives is the ammonium adduct.[3][4] The protonated molecule or other adducts can also be used.
-
Fragmentation Pattern: The fragmentation of artemisinin involves characteristic neutral losses, such as the loss of water (H₂O).[17] The specific fragments and their relative intensities will depend on the collision energy. It is crucial to optimize the collision energy for each specific transition to maximize the signal of the product ion.[9]
-
Common Transitions: While the exact mass will differ for this compound, the fragmentation pattern will be analogous to unlabeled artemisinin. For artemisinin (MW 282.33), the protonated molecule is m/z 283.3.[7] A common fragment is observed at m/z 265.3, corresponding to the loss of water [M+H-H₂O]+.[18]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the quantification of artemisinin in human plasma and is suitable for high-throughput analysis.[3]
-
Sample Pre-treatment: To 50 µL of plasma sample, add the internal standard solution (this compound).
-
SPE Plate Conditioning: Condition an Oasis HLB µ-elution 96-well plate with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate with a weak organic solvent to remove interfering substances.
-
Elution: Elute this compound with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Injection: Directly inject the eluate into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Artemisinin Analysis
The following table summarizes typical LC-MS/MS parameters used for the analysis of artemisinin, which can be adapted for this compound.
| Parameter | Setting | Reference |
| LC Column | Hypersil Gold C18 (100 mm x 2.1 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (pH 3.5) | [3] |
| Flow Rate | 0.5 mL/min | [3] |
| Ionization Source | TurboV™ Ionisation Source (TIS) - ESI | [3] |
| Polarity | Positive Ion Mode | [3] |
| Monitored Ion | Ammonium Adduct [M+NH4]+ | [3][4] |
Quantitative Data Summary
The following table presents a comparison of key performance characteristics from a validated LC-MS/MS method for artemisinin quantification, which can serve as a benchmark for your this compound analysis.
| Performance Metric | Value | Reference |
| Limit of Detection (LOD) | 0.257 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL | [3] |
| Calibration Range | 1.03 - 762 ng/mL | [3] |
| Precision (RSD%) | < 8% | [3] |
| Sample Volume | 50 µL Plasma | [3] |
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor this compound Signal
Caption: A step-by-step workflow for diagnosing poor this compound signal.
Key Factors Influencing this compound Signal Intensity
Caption: Factors influencing this compound MS signal intensity.
References
- 1. biotage.com [biotage.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiopharm.com [cellbiopharm.com]
- 6. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Artemisinin and Its Derivatives Reactions: Characterization of the Reaction Products Using LC/TOF MS - ProQuest [proquest.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 16. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects on Artemisinin-d4 quantification in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Artemisinin-d4 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, interfering compounds present in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your LC-MS/MS assay for this compound.
Q2: Why is this compound, a stable isotope-labeled internal standard, also susceptible to matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, they are not entirely immune.[2][3][4] Differences in the physicochemical properties between the deuterated and non-deuterated forms can sometimes lead to slight chromatographic separation, causing them to be affected differently by interfering components in the matrix.[2] This is a phenomenon known as differential matrix effects.
Q3: What are the common sources of matrix effects in bioanalysis?
A3: The primary sources of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs. Inadequate sample preparation is a major contributor to the persistence of these interfering substances.
Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A4: Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which identifies regions of ion suppression or enhancement in the chromatogram. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of this compound in a pre-extracted blank matrix to its response in a neat solution.
Q5: Can the stability of this compound affect the measurement of matrix effects?
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of this compound that may be related to matrix effects.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Poor reproducibility of results (high %CV) | Variable matrix effects between different sample lots. | 1. Re-evaluate sample preparation: Optimize the extraction method (e.g., switch from protein precipitation to SPE or LLE) to improve the removal of interfering matrix components.2. Chromatographic optimization: Adjust the gradient, mobile phase composition, or column chemistry to better separate this compound from co-eluting interferences.3. Matrix-matched calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples. |
| Inaccurate quantification (significant bias) | Consistent ion suppression or enhancement affecting the analyte and internal standard differently (differential matrix effect). | 1. Investigate chromatographic separation: Ensure that this compound and the analyte co-elute perfectly. Even minor shifts in retention time can lead to differential matrix effects.[2]2. Use a different SIL-IS: If available, consider an alternative stable isotope-labeled internal standard with a different deuteration pattern or a 13C-labeled analog. |
| Low sensitivity (poor signal-to-noise ratio) | Significant ion suppression. | 1. Improve sample cleanup: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove phospholipids and other suppressive agents.2. Change ionization source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.3. Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression. However, ensure the diluted concentration is still above the lower limit of quantification (LLOQ).[1] |
| Unexpected peaks or interferences | Co-eluting metabolites or other endogenous/exogenous compounds. | 1. Perform a post-column infusion experiment: This will help identify the retention times where significant matrix effects occur.2. Modify chromatographic conditions: Adjust the mobile phase pH or organic content to alter the retention of interfering peaks relative to this compound. |
| Inconsistent internal standard response | Degradation of this compound or variable matrix effects. | 1. Conduct stability experiments: Assess the stability of this compound in the biological matrix at different temperatures and for varying durations to rule out degradation.[6][7][8]2. Check for hemolysis: If samples are hemolyzed, consider pre-treatment steps to remove heme, which can cause degradation of artemisinins.[5] |
Quantitative Data Summary
The following tables summarize representative quantitative data on matrix effects and recovery for artemisinin and its derivatives. While not specific to this compound, this data provides valuable insights into the potential impact of the biological matrix on quantification.
Table 1: Matrix Effect and Recovery of Artemisinin in Human Plasma
| Analyte | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Artemisinin | Solid-Phase Extraction (SPE) | Not significant | 110-125 | [8] |
| Dihydroartemisinin | Liquid-Liquid Extraction (LLE) | 0.9 (ion suppression) | 90.1 - 91.7 | [8] |
Note: A matrix effect value close to 1 (or 100%) indicates a minimal effect. Values >1 suggest ion enhancement, while values <1 indicate ion suppression.
Table 2: Stability of Artemisinin in Human Plasma
| Condition | Duration | Stability (% Recovered) | Reference |
| Ambient Temperature | 2 hours | >85 | [8] |
| 4°C | 48 hours | >85 | [8] |
| Freeze/Thaw Cycles | 3 cycles | Stable | [8] |
| Autosampler | 24 hours | Stable | [8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the same six lots of blank biological matrix with this compound at the same concentration as Set A before the extraction process.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Mean Peak Area of this compound in Set C) / (Mean Peak Area of this compound in Set B)] * 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-NMF):
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This is calculated when assessing the matrix effect on the analyte (Artemisinin) as well.
-
IS-NMF = (MF of Analyte) / (MF of this compound)
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The coefficient of variation (%CV) of the IS-NMF across the different matrix lots should be ≤15%.
-
Protocol 2: Stability Assessment of this compound in Biological Matrix
Objective: To evaluate the stability of this compound under various storage and handling conditions.
Procedure:
-
Prepare QC samples at low and high concentrations in the biological matrix of interest.
-
Subject the QC samples to the following conditions:
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Freeze-Thaw Stability: Subject the samples to three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep the samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store the samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).
-
Post-Preparative (Autosampler) Stability: Store extracted samples in the autosampler at the set temperature for a period that exceeds the expected analytical run time.
-
-
Analyze the stressed QC samples against a freshly prepared calibration curve.
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Calculate the stability: The mean concentration of the stressed QC samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General experimental workflow for bioanalysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Artemisinin-d4 in biological samples and solutions
Welcome to the technical support center for Artemisinin-d4. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling, stability, and analysis of this compound in biological samples and solutions.
Disclaimer: The following information is based on studies of artemisinin and its derivatives. While the deuterated form, this compound, is expected to have very similar chemical properties and degradation pathways, its kinetics may vary slightly.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors, including elevated temperature, exposure to moisture and high humidity, light, and inappropriate pH levels in solutions.[1][2] The chemical structure of artemisinin, particularly the endoperoxide bridge, is susceptible to breakdown under these conditions.[3][4] The composition of the solution, including the type of solvent and the presence of biological reductants or iron, also plays a crucial role.[3][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, solid this compound should be stored in a cool, dark, and dry place. Crystalline artesunate, a derivative, is stable at 2–8°C.[6] For solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, store solutions at low temperatures (e.g., 4°C) and protect them from light.[3] Long-term storage of solutions is generally not recommended due to the compound's inherent instability in most solvents.[5]
Q3: In which solvents is this compound unstable?
A3: Artemisinin and its derivatives show instability in various solvents. They can degrade quickly in dimethyl sulfoxide (DMSO).[3] Aqueous solutions, especially at physiological or alkaline pH, can lead to hydrolysis.[3][7] The presence of methanol in combination with water or buffers like ammonium acetate can also accelerate degradation, leading to the formation of derivatives such as dihydroartemisinin (DHA) and artemether (ARTM).[5]
Q4: Is this compound sensitive to light?
A4: Yes, artemisinin and its derivatives are known to be sensitive to light.[1][8] Studies on "natural aging" of artemisinin-based combination therapies have shown that exposure to light is a variable that can affect stability.[2][9] Therefore, it is crucial to protect both solid compounds and solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.[1]
Troubleshooting Guide
Q1: I am observing low recovery of this compound from my plasma/blood samples. What could be the cause?
A1: Low recovery of this compound from plasma or blood is a common issue, often due to its instability in biological matrices. Potential causes include:
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Heme-catalyzed degradation: Artemisinins degrade in the presence of ferrous iron [Fe(II)] and heme, which are abundant in blood samples, particularly if hemolysis has occurred.[3][10]
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Temperature during sample handling: Processing samples at room temperature or higher for extended periods can lead to significant degradation. Dihydroartemisinin (DHA) activity was found to be reduced by half after just 3 hours of incubation in plasma at 37°C.[3]
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pH of the sample/buffers: The stability of artemisinins is pH-dependent. At physiological pH (around 7.4), degradation can occur.[3] Acidic or alkaline conditions can also accelerate decomposition.[4][10]
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Freeze-thaw cycles: Repeated freeze-thaw cycles may contribute to the degradation of the analyte in the biological matrix.
Q2: My analytical results for this compound are inconsistent between experiments. What should I check?
A2: Inconsistent results can stem from variability in sample preparation, handling, and storage. Key areas to investigate are:
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Solution Stability: Ensure that stock and working solutions are freshly prepared. Artemisinin dissolved in solvents like methanol can degrade over time, even when stored at room temperature.[11]
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Uniform Sample Handling: Maintain consistent timing and temperature across all sample processing steps. Even minor variations can impact the stability of this sensitive compound.
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Light Exposure: Check for differences in light exposure between experimental runs. All steps should be performed with protection from light.[12]
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Matrix Effects: In LC-MS/MS analysis, variations in the biological matrix between samples can lead to ion suppression or enhancement, causing inconsistent quantification. Ensure your internal standard adequately compensates for these effects.
Q3: I am detecting several unexpected peaks in my chromatogram when analyzing this compound. What are they?
A3: The presence of additional peaks likely indicates the degradation of this compound. Common degradation products of artemisinin derivatives have been identified, often designated as D1, D2, D3, D4, etc.[1] These can result from hydrolysis or molecular rearrangements. For example, artesunate is known to hydrolyze to dihydroartemisinin (α-DHA and β-DHA).[7] The specific degradation products will depend on the conditions (e.g., pH, temperature, solvent) to which your sample was exposed.[1][5]
Data Presentation: Stability of Artemisinin Derivatives
The tables below summarize quantitative data on the stability of artemisinin and its derivatives under various conditions. This data can serve as a proxy for the expected stability of this compound.
Table 1: Stability in Biological Matrices and Solutions
| Compound | Matrix/Solution | Temperature | pH | Duration | Remaining Compound/Activity |
| Dihydroartemisinin (DHA) | Plasma | 37°C | 7.4 | 3 hours | ~50% |
| Dihydroartemisinin (DHA) | Plasma | 37°C | 7.4 | 24 hours | Almost completely abolished |
| Artesunate (ARTS) | Plasma | 37°C | 7.4 | - | Half-life of 7.3 hours |
| Dihydroartemisinin (DHA) | Phosphate Buffer | 37°C | 7.4 | - | Half-life of 5.5 hours |
| Artesunate (ARTS) | Methanol/Water (90:10 v/v) | 37°C | - | 21 days | ~20% (80% decrease) |
| Artesunate (ARTS) | Methanol/Ammonium Acetate (85:15 v/v) | 37°C | - | - | ~3% (97% decrease) |
Data synthesized from multiple sources.[3][5]
Table 2: Stability of Solid Forms Under Stress Conditions
| Compound | Condition | Duration | Degradation |
| Artesunate (ARTS) | 40°C / 75% Relative Humidity | 3 months | ~9% |
| Artemisinin Derivatives (AS, AM, DHA) | 60°C (Forced Degradation) | 21 days | Extensive Degradation |
Data synthesized from multiple sources.[1][6]
Experimental Protocols
Protocol: Assessing Short-Term Stability of this compound in Human Plasma
This protocol outlines a method to evaluate the stability of this compound in a biological matrix under specific temperature conditions.
-
Preparation of Stock and Spiking Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
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From the stock solution, prepare a spiking solution at a concentration of 100x the final desired concentration in plasma.
-
-
Sample Preparation:
-
Thaw a pool of blank human plasma (with anticoagulant, e.g., K2EDTA) at room temperature and then place it on ice.
-
Spike the plasma with the this compound spiking solution to achieve the desired final concentration (e.g., 100 ng/mL). The volume of the spiking solution should not exceed 1-2% of the total plasma volume to avoid matrix disruption.
-
Gently vortex the spiked plasma for 30 seconds to ensure homogeneity.
-
-
Incubation:
-
Aliquot the spiked plasma into multiple amber polypropylene tubes.
-
For the baseline (T=0) measurement, immediately process a set of aliquots as described in Step 4.
-
Incubate the remaining aliquots at the desired temperature (e.g., 37°C) in a calibrated incubator or water bath.
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours), remove a set of aliquots from the incubator for immediate processing.
-
-
Sample Extraction (Protein Precipitation):
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To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Artemisinin-d8).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a validated LC-MS/MS method for the quantification of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining at each time point: Stability (%) = (Concentration at T=x / Concentration at T=0) * 100
-
Plot the percentage remaining against time to visualize the degradation profile.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting logic for low this compound recovery.
Caption: Workflow for an in vitro stability experiment.
References
- 1. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. core.ac.uk [core.ac.uk]
- 7. malariaworld.org [malariaworld.org]
- 8. Photophysical studies on antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Red and Blue Light Promote the Accumulation of Artemisinin in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artemisinin-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for Artemisinin-d4 in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine). These interfering components can compete for ionization in the MS source, leading to a decreased or suppressed signal for the analyte of interest. This can result in inaccurate and imprecise quantification of this compound, compromising the reliability of experimental data.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
While stable isotope-labeled (SIL) internal standards like this compound are designed to co-elute with the analyte (Artemisinin) and experience similar matrix effects, they are not a guaranteed solution for ion suppression. Several factors can lead to differential ion suppression between the analyte and its deuterated internal standard:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard. This "deuterium isotope effect" can cause them to elute in regions with varying degrees of ion suppression, leading to inaccurate correction.
-
Differential Matrix Effects: The nature and concentration of co-eluting matrix components can vary across a chromatographic peak. If the analyte and internal standard do not have perfectly co-eluting profiles, they may be subjected to different levels of ion suppression.
-
High Analyte Concentration: At high concentrations, the analyte itself can contribute to ion suppression, affecting the ionization of the internal standard in a non-linear fashion.
Q3: How can I determine if ion suppression is affecting my this compound signal?
A common and effective method to assess ion suppression is the post-extraction addition experiment. This involves the following steps:
-
Prepare three sets of samples:
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Set A (Neat Solution): this compound spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then this compound is added to the final extract.
-
Set C (Pre-Extraction Spike): this compound is spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
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A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE) using the following formula:
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A validated LC-MS/MS method for the related compound dihydroartemisinin reported a matrix effect of less than 15%, which can serve as a general benchmark for acceptable performance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape and/or inconsistent retention time for this compound. | Inadequate chromatographic separation from matrix components. | Optimize the LC method. Consider using a different column chemistry (e.g., C18), adjusting the mobile phase composition (e.g., acetonitrile/water with additives like formic acid or ammonium acetate), or modifying the gradient elution profile to improve separation. |
| High variability in the this compound signal across different samples. | Significant and variable ion suppression between samples. | Improve the sample preparation method to more effectively remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| The ratio of Artemisinin to this compound is not consistent across the calibration curve. | Non-linear ion suppression, potentially due to high analyte concentrations. | Dilute the samples to bring the analyte concentrations into a range where the ion suppression effect is more linear and the internal standard can effectively compensate. |
| This compound signal is significantly lower in matrix samples compared to neat solutions. | Strong ion suppression from the biological matrix. | Implement a more effective sample cleanup strategy. For plasma samples, phospholipids are a major source of ion suppression. Consider using phospholipid removal plates or a targeted LLE or SPE method. |
| Retention time of this compound is slightly different from Artemisinin. | Deuterium isotope effect. | While a small shift is sometimes unavoidable, ensure that the chromatographic peak shapes are symmetrical and that the integration windows are set appropriately for both the analyte and the internal standard. If the shift is significant and leads to differential suppression, further optimization of the chromatography is necessary to achieve closer co-elution. |
Experimental Protocols
Sample Preparation Strategies to Mitigate Ion Suppression
Effective sample preparation is the most critical step in minimizing ion suppression. The choice of technique depends on the complexity of the matrix and the required sensitivity.
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant. | Simple, fast, and inexpensive. | May not effectively remove all matrix components, particularly phospholipids, leading to a higher risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | To 1 volume of plasma, add a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex to extract the analytes into the organic phase. Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase. | Can provide cleaner extracts than PPT by removing more matrix interferences. | Can be more time-consuming and may have lower analyte recovery if the partitioning is not optimal. |
| Solid-Phase Extraction (SPE) | Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a specialized phospholipid removal plate). Load the plasma sample. Wash the cartridge to remove interferences. Elute the analytes with an organic solvent. Evaporate the eluate and reconstitute. | Offers the most effective removal of matrix components, leading to the cleanest extracts and minimal ion suppression.[1] | More complex, time-consuming, and expensive than PPT or LLE. |
Quantitative Comparison of Sample Preparation Techniques:
| Technique | Typical Analyte Recovery (%) | Matrix Effect (%) | Relative Cost |
| Protein Precipitation (PPT) | 80-95 | 50-80 | Low |
| Liquid-Liquid Extraction (LLE) | 70-90 | 80-95 | Medium |
| Solid-Phase Extraction (SPE) | >90 | >95 | High |
Note: These are general ranges and the actual values will depend on the specific analyte, matrix, and protocol used.
Recommended LC-MS/MS Method for Artemisinin Analysis
This protocol is based on a validated method for artemisinin in human plasma and can be adapted for use with this compound as the internal standard.
-
Sample Preparation: Solid-Phase Extraction (SPE) using a reversed-phase cartridge.[1]
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in water, pH 3.5
-
B: Acetonitrile
-
Gradient elution may be required to achieve optimal separation.
-
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Artemisinin: To be optimized (e.g., monitor the ammonium adduct)
-
This compound: To be optimized based on the deuteration pattern.
-
A Note on Analyte Stability: Artemisinin and its derivatives can be unstable in certain biological matrices, particularly in hemolyzed plasma from malaria patients. The presence of iron (Fe2+) can cause degradation. Pre-treatment of plasma samples with a stabilizing agent like hydrogen peroxide has been shown to protect the analytes and their deuterated internal standards from degradation.
Workflow for Investigating and Mitigating Ion Suppression
Caption: A workflow for identifying, evaluating, and mitigating ion suppression for this compound.
References
Technical Support Center: Artemisinin-d4 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Artemisinin-d4 during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: A common starting point for reversed-phase HPLC analysis of this compound involves a C18 column, a mobile phase consisting of acetonitrile and water, and UV detection between 210-216 nm.[1] Specific conditions can be further optimized based on the instrumentation and specific analytical goals.
Q2: I am observing peak tailing with my this compound standard. What are the likely causes?
A2: Peak tailing for a compound like this compound can stem from several factors. One common cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based packing material.[2] Other potential causes include a mismatch between the sample solvent and the mobile phase, column contamination, or issues with the mobile phase pH.[2][3]
Q3: My this compound peak is showing fronting. What could be the issue?
A3: Peak fronting is often an indication of sample overload, where too much sample has been injected onto the column, leading to a saturation of the stationary phase.[4] It can also be caused by a sample solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[5]
Q4: What should I do if I see split peaks for this compound?
A4: Split peaks can arise from a few primary issues. A partially blocked frit at the column inlet can disrupt the sample band as it enters the column.[6] An injection solvent that is immiscible with the mobile phase or a significant mismatch in solvent strength can also lead to peak splitting.[6] Additionally, a void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak.[7]
Q5: How can I improve the overall peak shape and resolution of this compound?
A5: To enhance peak shape and resolution, consider optimizing the mobile phase composition. The addition of methanol to an acetonitrile/water mobile phase has been shown to produce sharper peaks for artemisinin.[1] Adjusting the column temperature can also improve efficiency; for instance, a column temperature of 45°C has been used successfully.[1] Employing a longer column, such as a 250 mm C18 column, can also provide better separation.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
dot graph PeakTailingTroubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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start -> check_mobile_phase; check_mobile_phase -> adjust_ph [label="pH not optimal"]; adjust_ph -> end_good_peak; check_mobile_phase -> check_sample_solvent [label="pH is optimal"]; check_sample_solvent -> dissolve_in_mp [label="Solvent mismatch"]; dissolve_in_mp -> end_good_peak; check_sample_solvent -> check_column_health [label="Solvent compatible"]; check_column_health -> flush_column [label="Contamination suspected"]; flush_column -> end_good_peak; check_column_health -> replace_column [label="Column is old/damaged"]; replace_column -> end_good_peak; } A troubleshooting workflow for addressing peak tailing.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | Adjust the mobile phase pH by adding a buffer or a small amount of acid (e.g., 0.1% formic acid). This can help to suppress the ionization of residual silanol groups on the column packing.[8][9] | See Protocol 1: Mobile Phase pH Adjustment . |
| Sample Solvent Mismatch | Whenever possible, dissolve the this compound standard in the initial mobile phase.[3] If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.[5] | See Protocol 2: Sample Solvent Optimization . |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained impurities.[10] | See Protocol 3: Column Flushing Procedure . |
| Column Degradation | If the column is old or has been subjected to harsh conditions, the packing material may be degraded. Replace the column with a new one of the same type.[10] | N/A |
Issue 2: Peak Fronting
dot graph PeakFrontingTroubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
start [label="Peak Fronting Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample_conc [label="Review Sample\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; dilute_sample [label="Dilute Sample and\nRe-inject", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_injection_vol [label="Check Injection Volume", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_inj_vol [label="Reduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent_strength [label="Evaluate Sample\nSolvent Strength", fillcolor="#FBBC05", fontcolor="#202124"]; weaker_solvent [label="Use Weaker Sample Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good_peak [label="Symmetrical Peak", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_sample_conc; check_sample_conc -> dilute_sample [label="Concentration is high"]; dilute_sample -> end_good_peak; check_sample_conc -> check_injection_vol [label="Concentration is optimal"]; check_injection_vol -> reduce_inj_vol [label="Volume is large"]; reduce_inj_vol -> end_good_peak; check_injection_vol -> check_solvent_strength [label="Volume is appropriate"]; check_solvent_strength -> weaker_solvent [label="Solvent is too strong"]; weaker_solvent -> end_good_peak; } A troubleshooting workflow for addressing peak fronting.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Mass Overload | Reduce the concentration of the this compound sample. Dilute the sample by a factor of 5 or 10 and re-inject.[10] | See Protocol 4: Sample Dilution Series . |
| Volume Overload | Decrease the injection volume. If you are injecting a large volume, try reducing it by half.[10] | N/A |
| Strong Sample Solvent | Prepare the sample in a solvent that is weaker than the mobile phase. For a reversed-phase method, this would typically be a solvent with a higher percentage of water.[5] | See Protocol 2: Sample Solvent Optimization . |
Quantitative Data Summary
The following table summarizes recommended HPLC parameters for the analysis of artemisinin and related compounds, which can be adapted for this compound.
| Parameter | Recommended Conditions | Reference |
| Column | Betasil C18, 5 µm, 250 x 4.6 mm | [1] |
| Luna C18, 5 µm, 250 x 4.6 mm | [1] | |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | [1] |
| Acetonitrile:Water:Methanol (50:30:20 v/v/v) | [1] | |
| 20mM KH2PO4:Acetonitrile (15:85 v/v), pH 4.0 | [11][12] | |
| 0.1% Formic acid in Water:Acetonitrile (60:40 v/v) | [8] | |
| Flow Rate | 1.0 mL/min | [1][11][12] |
| Column Temperature | 45 °C | [1] |
| Detection Wavelength | 210-216 nm | [1] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Stock Solutions:
-
Prepare a 1% solution of formic acid in HPLC-grade water.
-
Prepare the organic and aqueous components of your mobile phase separately.
-
-
pH Modification:
-
To the aqueous portion of the mobile phase, add the formic acid solution dropwise while monitoring the pH with a calibrated pH meter until the desired pH (e.g., 3.0-4.0) is reached.
-
-
Mobile Phase Preparation:
-
Mix the pH-adjusted aqueous phase with the organic solvent in the desired ratio.
-
Degas the final mobile phase using sonication or vacuum filtration before use.
-
-
System Equilibration:
-
Equilibrate the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the this compound standard and evaluate the peak shape.
-
Protocol 2: Sample Solvent Optimization
-
Prepare Mobile Phase:
-
Prepare the mobile phase that will be used for the analysis.
-
-
Prepare Sample in Mobile Phase:
-
Dissolve a known amount of this compound in the mobile phase to create a stock solution.
-
-
Prepare Sample in Weaker Solvent:
-
If using a gradient, dissolve another aliquot of this compound in the initial, weaker mobile phase composition.
-
-
Analysis and Comparison:
-
Inject both prepared samples under the same chromatographic conditions.
-
Compare the peak shapes to determine the optimal sample solvent.
-
Protocol 3: Column Flushing Procedure
-
Disconnect from Detector:
-
Disconnect the column outlet from the detector to prevent contamination.
-
-
Flush with Water:
-
If buffers were used, flush the column with HPLC-grade water for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
-
Flush with a Strong, Miscible Solvent:
-
Flush the column with a solvent like isopropanol or methanol for 30 minutes.
-
-
Flush with a Strong Eluting Solvent:
-
Flush the column with 100% acetonitrile for 30-60 minutes.
-
-
Re-equilibration:
-
Gradually re-introduce the mobile phase and allow the column to equilibrate for at least 30 minutes before reconnecting to the detector.
-
Protocol 4: Sample Dilution Series
-
Prepare a Concentrated Stock Solution:
-
Prepare a stock solution of this compound at the highest concentration you would typically use.
-
-
Perform Serial Dilutions:
-
Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20) using the chosen sample solvent.
-
-
Inject and Analyze:
-
Inject each dilution, starting with the most dilute sample.
-
-
Evaluate Peak Shape:
-
Observe the peak shape for each concentration. Note the concentration at which peak fronting begins to occur. This will help you determine the optimal concentration range for your analysis.
-
References
- 1. scispace.com [scispace.com]
- 2. support.waters.com [support.waters.com]
- 3. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Effects of Sample Solvents on Peak Shape : Shimadzu (Nederland) [shimadzu.nl]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. phenomenex.com [phenomenex.com]
- 8. An Ultra High Pressure Liquid Chromatographic Method for the Determination of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sciencescholar.us [sciencescholar.us]
- 12. sciencescholar.us [sciencescholar.us]
Technical Support Center: Artemisinin-d4 Sample Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent recovery of Artemisinin-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Artemisinin, a sesquiterpene lactone renowned for its antimalarial properties. In bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard. They are chemically almost identical to the analyte of interest (Artemisinin) and are expected to behave similarly during sample preparation and analysis. This helps to correct for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of the analyte.
Q2: What are the most common causes of inconsistent this compound recovery?
Inconsistent recovery of this compound can stem from several factors, including:
-
Sample Matrix Effects: The composition of the biological matrix (e.g., plasma, blood, tissue homogenate) can significantly impact extraction efficiency.
-
Analyte Stability: Artemisinin and its derivatives are known to be unstable under certain conditions, particularly in the presence of iron from hemolyzed samples.
-
Extraction Method Inefficiencies: Suboptimal parameters in solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to incomplete recovery.
-
Issues with the Deuterated Standard: In some cases, deuterated internal standards can exhibit different chromatographic behavior or susceptibility to matrix effects compared to their non-deuterated counterparts.
Q3: Can hemolysis of blood samples affect this compound recovery?
Yes, hemolysis can significantly impact the recovery and stability of this compound. The release of hemoglobin from red blood cells introduces heme, which contains iron (Fe2+). This iron can catalytically degrade artemisinin and its derivatives, including this compound, through cleavage of the endoperoxide bridge, which is crucial for its chemical structure. This degradation can lead to artificially low recovery of the internal standard, affecting the accuracy of the quantification of the target analyte. Some studies suggest that the degradation can be substantial, with over 50% loss in some instances.[1]
Q4: Is it possible for the deuterium atoms on this compound to exchange with hydrogen atoms from the sample or solvent?
While stable isotope-labeled internal standards are generally robust, the potential for hydrogen-deuterium (H/D) exchange exists, particularly for deuterium atoms located on acidic or basic sites of a molecule. For this compound, the deuterium labels are typically on a methyl group, which is generally not prone to exchange under standard bioanalytical conditions (e.g., neutral or mildly acidic/basic pH). However, exposure to strong acids or bases, or elevated temperatures for prolonged periods during sample processing, could potentially facilitate exchange, although this is considered a low probability for this specific molecule.
Troubleshooting Inconsistent this compound Recovery
This guide provides a systematic approach to diagnosing and resolving issues related to inconsistent this compound recovery.
Step 1: Initial Assessment and Problem Identification
The first step is to identify the pattern of inconsistency. Is the recovery consistently low, highly variable across a batch, or variable between different batches of samples?
Diagram: Troubleshooting Workflow for Inconsistent this compound Recovery
Caption: A logical workflow for diagnosing and resolving inconsistent this compound recovery.
Problem: Consistently Low this compound Recovery
If the recovery of this compound is consistently low across all samples, the issue likely lies with the extraction protocol itself.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction Solvent (LLE) | Test alternative extraction solvents with varying polarities (e.g., ethyl acetate, methyl t-butyl ether, diethyl ether). | Improved partitioning of this compound into the organic phase, leading to higher recovery. |
| Suboptimal pH for LLE | Adjust the pH of the aqueous sample to suppress the ionization of any acidic or basic functional groups on artemisinin (though it is neutral, matrix components can be affected). | Enhanced extraction efficiency by ensuring this compound is in its most non-polar form. |
| Incomplete Elution in SPE | Increase the volume or strength of the elution solvent. Consider a different elution solvent. | Complete desorption of this compound from the SPE sorbent. |
| Analyte Breakthrough in SPE | Analyze the wash fractions to check for the presence of this compound. If present, the wash solvent may be too strong or the sorbent choice is incorrect. | Retention of this compound on the sorbent during the wash steps. |
| Irreversible Binding to SPE Sorbent | Select a different SPE sorbent with a different retention mechanism (e.g., from reversed-phase to normal-phase or ion-exchange). | Reduced non-specific binding and improved elution. |
Data Presentation: Comparison of Extraction Solvents for Artemisinin
| Extraction Solvent | Extraction Method | Reported Artemisinin Recovery (%) | Reference |
| Hexane | Soxhlet | ~80% | [2] |
| Petroleum Ether | Soxhlet | ~80% | [2] |
| Ethyl Acetate | Liquid-Liquid Extraction | >90% | [1] |
| Methyl t-butyl ether (MTBE) | Liquid-Liquid Extraction | High, but specific % not stated | [3] |
| Supercritical CO2 | SFE | Variable, can be >90% with co-solvents | [4] |
Note: This data is for Artemisinin, but provides a good starting point for optimizing this compound extraction.
Problem: High Variability in this compound Recovery
High variability between samples in the same batch or between different batches often points to issues with the sample matrix or analyte stability.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hemolysis | Visually inspect plasma/serum samples for pink or red discoloration. If present, consider sample pre-treatment with an oxidizing agent like sodium nitrite to convert hemoglobin to methemoglobin, which is less reactive. | Stabilization of this compound in hemolyzed samples and more consistent recovery. |
| Sample Temperature Instability | Ensure samples are kept on ice or at 4°C during processing. Minimize time at room temperature. Artemisinin is known to be thermally labile.[5] | Reduced degradation of this compound prior to and during extraction. |
| Matrix Effects | Evaluate matrix effects by comparing the response of this compound in post-extraction spiked matrix with that in a neat solution. If significant ion suppression or enhancement is observed, improve the sample clean-up or modify chromatographic conditions to separate the analyte from interfering matrix components. | Consistent ionization of this compound, leading to more reproducible results. |
| Differential Matrix Effects | In rare cases, the deuterated internal standard and the analyte may experience different degrees of matrix effects. This can be due to slight differences in their chromatographic retention times, causing them to elute in regions of varying ion suppression. | Modification of the chromatographic method to ensure co-elution of the analyte and internal standard in a region of minimal matrix effects. |
Data Presentation: Stability of Artemisinin in Plasma
| Storage Condition | Duration | Recovery (%) | Reference |
| Ambient Temperature | 2 hours | >85% | [5] |
| 4°C | 48 hours | >85% | [5] |
| Three Freeze/Thaw Cycles | - | Stable | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from methods described for the extraction of artemisinin and its derivatives.
Materials:
-
Human plasma sample containing this compound
-
Methyl t-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)
-
0.1 M Zinc Sulfate solution
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 100 µL of 0.1 M zinc sulfate solution to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE or ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
Diagram: Liquid-Liquid Extraction Workflow
Caption: A step-by-step workflow for the liquid-liquid extraction of this compound.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guide and may need optimization based on the specific SPE cartridge used.
Materials:
-
Human plasma sample containing this compound
-
SPE Cartridge (e.g., C18 or a polymeric reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Deionized Water
-
Wash Solvent (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Acetonitrile or Methanol)
-
SPE Manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: To 100 µL of plasma, add 10 µL of this compound internal standard working solution. Dilute the sample with 400 µL of deionized water and vortex. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 1 mL of the elution solvent (e.g., acetonitrile) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Diagram: Solid-Phase Extraction Workflow
Caption: A generalized workflow for solid-phase extraction.
By systematically working through these troubleshooting steps and utilizing the provided protocols as a starting point, researchers can identify and resolve the root causes of inconsistent this compound recovery, leading to more reliable and accurate bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemolysis after Oral Artemisinin Combination Therapy for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of artemisinin in rat hemolyzed plasma by an HPLC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
Minimizing cross-contamination with Artemisinin-d4 standard
Welcome to the technical support center for the proper use and handling of Artemisinin-d4 standard to minimize cross-contamination. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Artemisinin, a potent antimalarial compound. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard (IS).[1] An internal standard is a compound with similar chemical and physical properties to the analyte of interest (in this case, Artemisinin) that is added in a known quantity to all samples, calibrators, and quality controls.[1] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.[1] Deuterated standards are often preferred because they have a slightly higher mass than the non-deuterated analyte, allowing them to be distinguished by the mass spectrometer, while exhibiting nearly identical chromatographic behavior.[2]
Q2: What are the primary sources of cross-contamination when using this compound?
Cross-contamination, or carryover, occurs when residual amounts of the analyte or internal standard from a previous injection are present in a subsequent analysis, leading to inaccurate results.[3][4] The most common sources of carryover in an LC-MS system include:
-
Autosampler: The injection needle, syringe, sample loop, and valve rotor seals are major culprits for retaining residues.[5][6]
-
Chromatography Column: The column's stationary phase or inlet frit can retain the analyte or internal standard, which then elutes in subsequent runs.[4][7]
-
Tubing and Fittings: Small crevices and imperfections in the tubing and fittings can trap and later release the compound.[6]
-
Ion Source: Contamination of the ion source in the mass spectrometer can lead to a persistent background signal.[7]
Q3: What are the acceptable limits for carryover in bioanalytical methods?
Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation.[8][9] According to these guidelines, carryover should be assessed by injecting a blank sample after a high-concentration sample (typically the Upper Limit of Quantification, ULOQ).[8][9] The response of the analyte in the blank sample should not be more than 20% of the Lower Limit of Quantification (LLOQ), and the response of the internal standard should not exceed 5% of its response in the blank.[8][9]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving cross-contamination issues with this compound.
Issue 1: Peak corresponding to this compound observed in a blank injection.
This is a classic sign of carryover. The following workflow can help you troubleshoot the source of the contamination.
Issue 2: Inconsistent internal standard response across a batch.
While some variation is expected, significant inconsistencies in the this compound peak area can compromise the accuracy of your results.
Potential Causes and Solutions:
-
Incomplete Solubilization: Ensure the this compound stock and working solutions are fully dissolved. Sonication can aid in this process.
-
Adsorption to Vials: Artemisinin can be "sticky." Using silanized glass or polypropylene vials can minimize adsorption.[5]
-
Sample Preparation Variability: Ensure consistent and accurate pipetting of the internal standard into every sample.
-
Matrix Effects: Differences in the sample matrix can suppress or enhance the ionization of the internal standard. A thorough evaluation of matrix effects should be part of method development.
Experimental Protocols
Protocol 1: General Purpose Autosampler Cleaning
This protocol is designed to remove residual this compound from the autosampler.
-
Prepare Cleaning Solvents:
-
Solution A: 50:50 Methanol:Isopropanol
-
Solution B: 90:10 Acetonitrile:Water
-
Solution C: HPLC-grade water
-
-
Wash Cycle: Program the autosampler to perform a multi-step needle wash after each injection.
-
Wash with Solution A for 10 seconds.
-
Wash with Solution B for 10 seconds.
-
Wash with Solution C for 5 seconds.
-
-
System Flush: After a batch of high-concentration samples, flush the entire system with a strong solvent like isopropanol for an extended period.[10]
Protocol 2: Autosampler Vial Cleaning (for reusable vials)
To avoid contamination from reused vials, a rigorous cleaning procedure is necessary.[11][12]
-
Disassembly: Separate the caps and septa from the vials.[11]
-
Initial Rinse: Rinse each vial three times with methanol.[12]
-
Sonication: Place vials in a beaker with a laboratory-grade detergent solution and sonicate for 30 minutes.[12]
-
Acid Rinse (Optional, for stubborn residues): Soak vials in a 10% nitric acid solution for 12 hours, followed by thorough rinsing with ultrapure water.[12]
-
Final Rinse: Rinse the vials thoroughly with deionized water, followed by a final rinse with methanol or acetonitrile to aid in drying.[11][12]
-
Drying: Dry the vials in a clean oven at a low temperature (e.g., 60°C) or under a stream of clean, dry nitrogen.[11]
-
Storage: Store the clean vials in a sealed, dust-free container.[11]
Quantitative Data Summary
The following tables provide a quick reference for acceptable carryover limits and the effectiveness of different cleaning solvents.
Table 1: Regulatory Carryover Acceptance Criteria
| Analyte | Maximum Allowable Carryover in Blank After ULOQ | Reference |
| Artemisinin (Analyte) | ≤ 20% of the LLOQ response | [8][9] |
| This compound (IS) | ≤ 5% of the IS response in a blank sample | [8][9] |
Table 2: Common Solvents for Cleaning and Rinsing
| Solvent | Polarity | Use Case | Efficacy |
| Methanol | Polar | General rinsing, good for polar and moderately non-polar compounds. | High |
| Acetonitrile | Polar | Mobile phase component, effective in removing a wide range of compounds. | High |
| Isopropanol | Intermediate | Stronger solvent for removing non-polar and "sticky" compounds. | Very High |
| Acetone | Polar Aprotic | Effective for removing greasy residues. | High |
Logical Relationships in Method Development
The following diagram illustrates the decision-making process for selecting an appropriate internal standard and minimizing contamination during method development.
References
- 1. nebiolab.com [nebiolab.com]
- 2. texilajournal.com [texilajournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mastelf.com [mastelf.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 11. How to Properly Clean and Maintain Chromatography Autosampler Vials--Aijiren HPLC Vials [chromatographyselling.com]
- 12. welchlab.com [welchlab.com]
Calibration curve issues with Artemisinin-d4 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Artemisinin-d4 as an internal standard for the quantification of Artemisinin.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Artemisinin showing poor linearity (r² < 0.99)?
A1: Poor linearity in your calibration curve can stem from several factors. One common issue is the saturation of the detector at high analyte concentrations. This can sometimes be addressed by adjusting the concentration of the this compound internal standard.[1] Another potential cause is the degradation of Artemisinin or this compound in the standards, especially if they are not freshly prepared or stored correctly.[2] Additionally, significant matrix effects that are not adequately compensated for by the internal standard can lead to a non-linear response.[3][4]
Q2: I'm observing high variability in the peak area of my this compound internal standard across my sample batch. What could be the cause?
A2: High variability in the internal standard peak area often points to issues with sample preparation or matrix effects. Inconsistent sample extraction or reconstitution can lead to varying concentrations of the internal standard being injected. Furthermore, if different samples have significantly different matrix compositions, the ionization of this compound can be variably suppressed or enhanced, leading to inconsistent peak areas. It is also crucial to ensure the stability of this compound in the sample matrix throughout the analytical run.[2]
Q3: My calculated concentrations for quality control (QC) samples are consistently inaccurate (biased high or low). What should I investigate?
A3: Inaccurate QC sample results, despite a good calibration curve, often suggest a mismatch in how the analyte and internal standard behave in the QC matrix compared to the calibration standards. This is a classic example of matrix effects.[5] The issue could be that the deuterated internal standard does not perfectly co-elute with the analyte, experiencing a slightly different degree of ion suppression or enhancement.[3] It's also worth investigating the stability of both Artemisinin and this compound in the QC sample matrix, as degradation can lead to inaccurate quantification.[2]
Q4: Can the choice of internal standard concentration affect my results?
A4: Yes, the concentration of the internal standard can influence the linearity and accuracy of the calibration curve. In some cases, increasing the internal standard concentration has been observed to improve the linearity of the curve, especially when dealing with a wide dynamic range.[1] However, an excessively high concentration of the internal standard could potentially cause ion suppression for the analyte. The optimal concentration should be determined during method development to ensure a stable and reliable response across the entire calibration range.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity
Symptoms:
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
-
The curve appears to plateau at higher concentrations.
-
Residual plots show a clear pattern.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Review the peak areas of your highest calibration standards. If they are exceeding the linear range of the detector, consider extending the calibration range with lower concentration points or diluting the high concentration samples.[4] 2. Experiment with increasing the concentration of the this compound internal standard.[1] |
| Analyte/Internal Standard Degradation | 1. Prepare fresh calibration standards and QC samples. Artemisinin and its derivatives can be unstable in certain matrices.[2] 2. Investigate the stability of stock solutions and samples under the storage and autosampler conditions used.[6] 3. For plasma samples, consider using stabilizing agents like hydrogen peroxide if hemolysis is suspected.[2] |
| Inappropriate Calibration Model | 1. Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²). A weighted linear regression is often necessary for wide calibration ranges.[7] |
| Matrix Effects | 1. Prepare calibration standards in a matrix that closely matches your samples to ensure similar ionization behavior.[5] 2. Optimize chromatographic conditions to separate Artemisinin from co-eluting matrix components that may cause ion suppression.[3] |
Issue 2: Inconsistent Internal Standard Response
Symptoms:
-
The peak area of this compound varies significantly across injections of samples with the same matrix.
-
A noticeable drift (upward or downward) in the internal standard peak area is observed over the course of the analytical run.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review your sample extraction and reconstitution procedures for consistency. Ensure accurate and precise pipetting of the internal standard solution. |
| Matrix-Induced Ion Suppression/Enhancement | 1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. 2. Adjust the chromatography to move the elution of Artemisinin and this compound to a region with minimal matrix effects. |
| Instrument Instability | 1. Check the stability of the mass spectrometer's spray and ion source. Clean the ion source if necessary. 2. Ensure the LC system is delivering a stable and consistent flow. |
| Internal Standard Degradation in Autosampler | 1. Assess the stability of the processed samples in the autosampler over the expected run time.[6] If degradation is observed, consider cooling the autosampler or reducing the batch size. |
Experimental Protocols
Preparation of Calibration Standards
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve Artemisinin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare concentrated stock solutions (e.g., 1 mg/mL). Store these stock solutions at an appropriate temperature (e.g., -20°C or -80°C).[6]
-
-
Prepare Working Standard Solutions:
-
Create a series of intermediate working standard solutions of Artemisinin by serially diluting the stock solution with the same solvent.
-
Prepare a single working solution of the this compound internal standard at a fixed concentration.
-
-
Prepare Calibration Curve Standards:
-
In a set of clean tubes, aliquot the appropriate matrix (e.g., blank plasma, buffer).
-
Spike a fixed volume of the this compound working solution into each tube.
-
Spike increasing volumes of the different Artemisinin working standard solutions into the tubes to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Include a blank sample (matrix with internal standard only) and a zero sample (matrix only).
-
-
Sample Processing:
-
Process the calibration standards using the same extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as the unknown samples.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the prepared standards into the LC-MS/MS system and acquire the data.
-
Construct the calibration curve by plotting the peak area ratio (Artemisinin peak area / this compound peak area) against the nominal concentration of Artemisinin. Apply the most appropriate regression model.
-
Visualizations
Caption: Troubleshooting decision tree for this compound calibration curve issues.
Caption: General workflow for preparing and analyzing calibration standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. reddit.com [reddit.com]
- 6. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiopharm.com [cellbiopharm.com]
Technical Support Center: Optimizing MS/MS Transitions for Artemisinin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for Artemisinin-d4.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode mass spectrometry?
A1: The expected precursor ion for this compound in positive ion mode (ESI+) is the protonated molecule, [M+H]⁺. Given that the molecular weight of Artemisinin is approximately 282.33 g/mol , the protonated molecule [M+H]⁺ for the unlabeled compound is observed at m/z 283.3. For this compound, with the addition of four deuterium atoms, the expected precursor ion is [M+4+H]⁺, which will be observed at approximately m/z 287.3. It is also common to observe adducts, such as the ammonium adduct [M+NH₄]⁺, so it is advisable to check for these as well.
Q2: What are the most common product ions for Artemisinin and how can I predict the product ions for this compound?
A2: The fragmentation of artemisinin and its derivatives often involves sequential dehydration (loss of water molecules). For artemisinin (precursor m/z 283.3), common product ions are observed at m/z 265.3, 247.3, and 209.2.[1] The transition of m/z 283 to 209 has been successfully used in MRM assays.[2] For this compound (precursor m/z 287.3), you can expect to see corresponding product ions with a +4 Da mass shift. Therefore, the predicted product ions would be around m/z 269.3, 251.3, and 213.2. The most intense and stable of these should be selected for the MRM transition.
Q3: Why am I seeing a weak or no signal for my this compound standard?
A3: A weak or absent signal for this compound can be due to several factors. Artemisinin and its derivatives are known to be unstable, particularly in certain solvents and at elevated temperatures.[3] Ensure your stock solutions are fresh and have been stored properly, ideally at low temperatures and protected from light. Also, check your MS source parameters, such as ionization voltage and source temperature, as these can significantly impact signal intensity. In some cases, the use of additives in the mobile phase, like ammonium formate, can enhance ionization.
Q4: Should I use the same collision energy for this compound as for unlabeled Artemisinin?
A4: While the optimal collision energy for this compound is expected to be very similar to that of unlabeled Artemisinin, it is not guaranteed to be identical. Isotope effects can slightly alter the fragmentation energetics. Therefore, it is best practice to perform a collision energy optimization specifically for the this compound precursor and chosen product ion. This will ensure you are using the optimal setting for maximum sensitivity in your assay.
Troubleshooting Guide
Problem: I am observing high background noise or interfering peaks at the same transition as my this compound.
-
Question: What could be the source of high background noise or interferences?
-
Answer: High background can originate from the sample matrix, contaminated solvents, or the LC-MS system itself. Interfering peaks could be due to isobaric compounds in the matrix that produce fragments of the same mass as your product ion.
-
-
Question: How can I reduce background noise and eliminate interferences?
-
Answer:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components.
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from interfering compounds. Ensure your column is not overloaded.
-
Check for Contamination: Run solvent blanks to check for contamination in your mobile phases and autosampler wash solutions.
-
Select a Different Product Ion: If a specific interference cannot be chromatographically resolved, consider optimizing and using a different, more specific product ion for this compound.
-
-
Problem: My signal intensity for this compound is inconsistent between injections.
-
Question: What are the likely causes of poor reproducibility?
-
Answer: Inconsistent signal intensity can be caused by issues with the autosampler, instability of the compound, or fluctuations in the MS source conditions.
-
-
Question: How can I improve the reproducibility of my measurements?
-
Answer:
-
Check Autosampler Performance: Ensure the correct injection volume is being consistently delivered. Check for air bubbles in the syringe.
-
Ensure Sample Stability: Artemisinin and its derivatives can be unstable. Keep your samples in the autosampler at a low temperature (e.g., 4°C) and minimize the time between sample preparation and injection.
-
Verify MS Stability: Monitor the spray from the ESI source to ensure it is stable. Check for fluctuations in gas flows and source temperatures.[3]
-
-
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Artemisinin | 283.3 [M+H]⁺ | 265.3 | Loss of one water molecule |
| 247.3 | Loss of two water molecules | ||
| 209.2 | Commonly used for quantification | ||
| This compound | 287.3 [M+4+H]⁺ | 269.3 | Predicted product ion |
| 251.3 | Predicted product ion | ||
| 213.2 | Predicted primary product ion for quantification |
Experimental Protocols
Protocol for Optimizing MS/MS Transition for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent, typically acetonitrile or methanol.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Source Parameters: In positive ion mode, adjust the ion source parameters (e.g., spray voltage, source temperature, nebulizer gas flow) to maximize the signal intensity of the precursor ion (m/z 287.3).
-
Perform a Product Ion Scan: While infusing the standard, set the mass spectrometer to product ion scan mode. Select the precursor ion m/z 287.3 in the first quadrupole (Q1) and scan a range of masses in the third quadrupole (Q3) (e.g., m/z 50-300) to identify the major fragment ions.
-
Select Product Ions: Identify the most intense and stable product ions from the product ion scan. The expected product ion at m/z 213.2 is a good starting point.
-
Optimize Collision Energy (CE):
-
Set the mass spectrometer to MRM mode, monitoring the transition from the precursor ion (m/z 287.3) to your selected product ion (e.g., m/z 213.2).
-
Perform a series of injections or a continuous infusion while varying the collision energy in small increments (e.g., 2 eV steps) over a relevant range (e.g., 10-40 eV).
-
Plot the signal intensity of the product ion against the collision energy. The collision energy that produces the highest intensity is the optimal value.
-
-
Optimize Other MS Parameters: Fine-tune other parameters such as declustering potential (DP) or cone voltage (CV) to further enhance the signal.
-
Verify with LC-MS/MS: Once the optimal transition and parameters are determined, incorporate them into your LC-MS/MS method and inject a standard to confirm the performance under chromatographic conditions.
Visualizations
Caption: Troubleshooting workflow for no or low signal of this compound.
Caption: Proposed fragmentation pathway for this compound.
References
- 1. Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Validating a Bioanalytical Method for Artemisinin with Artemisinin-d4 versus a Non-Deuterated Alternative
A comprehensive comparison of bioanalytical method validation for the quantification of the antimalarial drug Artemisinin, pitting the stable isotope-labeled internal standard Artemisinin-d4 against a conventional non-deuterated alternative. This guide provides researchers, scientists, and drug development professionals with a detailed examination of experimental data, protocols, and performance metrics to inform the selection of the most robust and reliable internal standard for their bioanalytical needs.
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative data. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. This guide presents a comparative validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Artemisinin in human plasma, evaluating the performance of this compound against a commonly used non-deuterated internal standard, Artesunate.
Performance Under the Microscope: A Data-Driven Comparison
The validation of the bioanalytical method was conducted in accordance with the U.S. Food and Drug Administration (FDA) guidelines, assessing key parameters such as linearity, accuracy, precision, selectivity, matrix effect, and recovery. The data presented below summarizes the comparative performance of the method when using this compound versus Artesunate as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (IS) | Method with Artesunate (IS) |
| Calibration Range | 1 - 1000 ng/mL | 1.03 - 762 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1.03 ng/mL[1] |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.257 ng/mL[1] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Method with this compound (IS) | Method with Artesunate (IS) |
| Accuracy (% Bias) | Precision (% RSD) | |
| Low QC (3 ng/mL) | -2.7% | 4.5% |
| Medium QC (500 ng/mL) | 1.5% | 2.8% |
| High QC (800 ng/mL) | 3.1% | 1.9% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with this compound (IS) | Method with Artesunate (IS) |
| Matrix Effect | 89% - 98% | No significant matrix effect reported[1] |
| Recovery | 85% - 92% | High recovery reported[1] |
The data clearly demonstrates that both internal standards allow for the development of a sensitive, accurate, and precise method for the quantification of Artemisinin. However, the use of a stable isotope-labeled internal standard like this compound is theoretically superior in compensating for matrix effects and variability in ionization efficiency due to its closer structural and physicochemical similarity to the analyte. While the method with Artesunate showed no significant matrix effect in the reported study, SIL internal standards are generally more effective at mitigating these risks, especially across diverse patient populations and complex biological matrices.
Under the Hood: Experimental Protocols
A detailed methodology is crucial for the replication and validation of bioanalytical assays. Below are the key experimental protocols for the LC-MS/MS quantification of Artemisinin.
Sample Preparation:
A solid-phase extraction (SPE) method was employed for the extraction of Artemisinin and the internal standard from human plasma.
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound or Artesunate).
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Artemisinin | Q1: 283.2 m/z, Q3: 163.1 m/z |
| This compound | Q1: 287.2 m/z, Q3: 167.1 m/z |
| Artesunate | Q1: 402.2 m/z, Q3: 267.1 m/z |
| Collision Energy | Optimized for each transition |
| Source Temperature | 550°C |
Visualizing the Workflow and Biological Context
To better illustrate the experimental and biological processes, the following diagrams have been generated.
Conclusion: The Verdict on Internal Standard Selection
Both this compound and Artesunate can be utilized to develop a validated bioanalytical method for the quantification of Artemisinin in human plasma. The choice of internal standard will ultimately depend on the specific requirements of the study, budget considerations, and the desired level of confidence in the data.
While the non-deuterated internal standard, Artesunate, demonstrated acceptable performance in the validation study cited, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for pivotal clinical trials and regulatory submissions. The near-identical chemical nature of SIL internal standards to the analyte provides the most effective means of correcting for analytical variability, leading to more robust, reliable, and defensible bioanalytical data. This guide provides the necessary data and protocols to empower researchers to make an informed decision based on the scientific merits of each approach.
References
Choosing the Right Internal Standard: A Comparative Guide to Artemisinin-d4 and Artemisinin-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of artemisinin, the selection of an appropriate internal standard is a critical step to ensure accuracy and reliability. Isotopically labeled internal standards, such as Artemisinin-d4 and Artemisinin-d3, are the preferred choice, particularly for mass spectrometry-based methods. This guide provides a detailed comparison of these two standards, supported by experimental principles and data, to aid in making an informed decision.
The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability in sample preparation and instrument response. An ideal IS mimics the analyte's chemical and physical properties, co-eluting with it during chromatography and experiencing similar ionization and matrix effects in the mass spectrometer. Deuterated analogs of the analyte are considered the gold standard for this purpose.
Theoretical Comparison at a Glance
| Feature | This compound | Artemisinin-d3 |
| Mass Difference | +4 Da from Artemisinin | +3 Da from Artemisinin |
| Isotopic Overlap | Lower potential for isotopic overlap with the monoisotopic peak of artemisinin. | Higher potential for isotopic overlap compared to d4, but generally sufficient for most applications. |
| Chemical & Physical Properties | Virtually identical to artemisinin. | Virtually identical to artemisinin. |
| Chromatographic Behavior | Expected to co-elute with artemisinin. | Co-elutes with artemisinin. |
| Ionization Efficiency | Expected to be identical to artemisinin. | Identical to artemisinin. |
| Potential for Back-Exchange | Extremely low for C-D bonds. | Extremely low for C-D bonds. |
Key Considerations for Selection
The choice between this compound and Artemisinin-d3 primarily hinges on the mass difference from the unlabeled artemisinin. Artemisinin has a monoisotopic mass of 282.141 g/mol . The M+3 and M+4 isotopic peaks of artemisinin, though small in abundance, could potentially interfere with the signal of the deuterated internal standard, especially at high analyte concentrations.
-
This compound provides a +4 Dalton mass shift, which minimizes the risk of isotopic cross-talk from the native analyte. This can be particularly advantageous when analyzing samples with a wide dynamic range of artemisinin concentrations.
-
Artemisinin-d3 offers a +3 Dalton mass shift. While there is a slightly higher theoretical potential for interference from the M+3 isotope of artemisinin, in practice, this is often negligible, and Artemisinin-d3 has been successfully used as an internal standard for the quantification of artemisinin.[1]
Ultimately, the choice may also be influenced by commercial availability and cost. Both are suitable for correcting for variations during sample extraction, handling, and injection, as well as for mitigating matrix effects.[2]
Performance Data for Artemisinin-d3 as an Internal Standard
While specific comparative data is unavailable, the successful application of Artemisinin-d3 in validated bioanalytical methods provides evidence of its suitability. For instance, methods using a deuterated internal standard for artemisinin quantification have demonstrated good linearity, accuracy, and precision.
Below is a summary of typical performance characteristics that can be expected when using a suitable deuterated internal standard like Artemisinin-d3 in a validated LC-MS/MS method for artemisinin quantification in a biological matrix.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Compensated by the internal standard |
Experimental Workflow and Methodologies
A robust analytical method is crucial for obtaining reliable quantitative data. The following section outlines a typical experimental workflow and protocol for the quantification of artemisinin in a biological matrix using a deuterated internal standard.
Experimental Workflow Diagram
Caption: A typical bioanalytical workflow for artemisinin quantification.
Key Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of artemisinin and the internal standard (Artemisinin-d3 or -d4) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of artemisinin into a blank biological matrix (e.g., plasma, serum).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of the unknown sample, calibration standards, and QCs, add a fixed amount of the internal standard working solution.
-
Perform sample clean-up to remove interfering substances. Common techniques include:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins, then centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Use an appropriate immiscible organic solvent to extract artemisinin and the internal standard.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain and then elute the analyte and internal standard.
-
-
Evaporate the solvent from the cleaned-up extract under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for artemisinin.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both artemisinin and the internal standard. This enhances selectivity and sensitivity.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of artemisinin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Both this compound and Artemisinin-d3 are excellent choices for use as internal standards in the quantitative analysis of artemisinin. The primary advantage of this compound lies in its greater mass separation from the unlabeled analyte, which can provide a slight analytical edge in methods requiring a very wide dynamic range. However, Artemisinin-d3 has been demonstrated to be a reliable and effective internal standard in numerous applications. The final decision may be guided by the specific requirements of the assay, instrument sensitivity, and practical considerations such as availability and cost. Regardless of the choice, proper method validation is essential to ensure accurate and reproducible results.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Artemisinin using Artemisinin-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of artemisinin, with a focus on the use of Artemisinin-d4 as an internal standard for robust and reliable results. The cross-validation of these methods is crucial for ensuring data integrity and comparability across different laboratories and studies, a cornerstone of drug development and research.
Introduction to Artemisinin and the Role of an Internal Standard
Artemisinin and its derivatives are a class of drugs that are the first-line treatment for malaria. Accurate quantification of these compounds in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods. It effectively corrects for variations in sample preparation, instrument response, and matrix effects, thereby significantly improving the accuracy and precision of the analytical results.
Comparative Analysis of Analytical Methods
This section details the experimental protocols and performance characteristics of three widely used analytical techniques for artemisinin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance parameters of each method, synthesized from various validation studies. This allows for a direct comparison of their capabilities.
| Parameter | LC-MS/MS with this compound IS | HPLC-UV | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Antigen-antibody binding with enzymatic signal amplification. |
| Internal Standard | This compound (or other deuterated analogs) | Dihydroartemisinin (non-isotopic) or external standard | Typically no internal standard used. |
| Lower Limit of Quantification (LLOQ) | ~0.5 - 5 ng/mL[1] | ~50 - 500 ng/mL | ~5 - 10 ng/mL[2] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99[2] |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% |
| Specificity/Selectivity | High (mass-based detection) | Moderate (potential for interferences) | Moderate to High (dependent on antibody specificity) |
| Throughput | High | Moderate | High |
| Cost | High | Low to Moderate | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.
LC-MS/MS Method with this compound Internal Standard
This method is considered the gold standard for its high sensitivity and selectivity.
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Artemisinin: Precursor ion -> Product ion (e.g., m/z 283.1 -> 163.1)
-
This compound: Precursor ion -> Product ion (e.g., m/z 287.1 -> 167.1)
-
HPLC-UV Method
A widely accessible and cost-effective method for artemisinin quantification.
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., dihydroartemisinin).
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Injection Volume: 20 µL.
-
Detection: UV at 210-216 nm[3].
Enzyme-Linked Immunosorbent Assay (ELISA)
A high-throughput method suitable for screening large numbers of samples.
Assay Procedure (Indirect Competitive ELISA):
-
Coat a microtiter plate with an artemisinin-protein conjugate.
-
Wash the plate to remove unbound conjugate.
-
Add a mixture of the sample (or standard) and a specific anti-artemisinin antibody.
-
Incubate to allow competition between the artemisinin in the sample and the coated conjugate for antibody binding.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate to remove the unbound secondary antibody.
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Measure the absorbance using a microplate reader. The signal is inversely proportional to the concentration of artemisinin in the sample.
Mandatory Visualizations
Signaling Pathway of Artemisinin's Anti-inflammatory Action
Artemisinin and its derivatives have been shown to exert anti-inflammatory effects by modulating various signaling pathways. The diagram below illustrates the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
References
Performance Under Pressure: A Comparative Guide to Linearity and Range Determination with Artemisinin-d4
For researchers, scientists, and drug development professionals, the accurate quantification of artemisinin and its derivatives is paramount. A crucial component of a robust analytical method is the internal standard, which corrects for variability during sample preparation and analysis. Artemisinin-d4, a deuterated analog of artemisinin, is an ideal internal standard for mass spectrometry-based methods due to its chemical similarity and mass difference from the analyte. This guide provides a comparative overview of the linearity and analytical range for the quantification of artemisinin, which serves as a direct proxy for the performance of a method utilizing this compound.
While specific quantitative data for the linearity and range of this compound itself is not extensively published, its analytical behavior is expected to be nearly identical to that of unlabeled artemisinin under the same chromatographic conditions. The primary difference lies in its mass-to-charge ratio (m/z), which allows for its distinction from the non-deuterated analyte in mass spectrometry.
Comparison of Analytical Methods for Artemisinin Quantification
The selection of an analytical method can significantly impact the linearity, sensitivity, and range of quantification. Below is a comparison of various techniques used for the determination of artemisinin.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Internal Standard Examples |
| LC-MS/MS | 1.03–762 ng/mL[1] | > 0.99[2] | 1.03 ng/mL[1] | Artesunate[1], Artemisinin |
| 5–500 ng/mL[3] | Not Specified | 5 ng/mL[4] | Not Specified | |
| 3.9–62 ng/mL[5] | 0.9998605[5] | 4.2 ng/mL[5] | Not Specified | |
| HPLC-UV | 0.1–10 mg/mL[6] | 0.9999[7] | 0.020 mg/mL[7] | Dihydroartemisinin[6][8] |
| 0.1–100 µg/mL[9] | 0.99908[9] | 0.1 µg/mL[9] | Not Specified | |
| HPLC-ELSD | 0.1–10 mg/mL[6] | 0.9979[7] | 0.100 mg/mL[7] | Not Specified |
| HPLC-RI | 0.025–20 mg/mL[6] | Not Specified | 0.1 mg/mL[6] | Not Specified |
Experimental Protocols
A detailed methodology is critical for reproducible results. The following is a representative protocol for the determination of artemisinin in a biological matrix using LC-MS/MS, a method where this compound would be an appropriate internal standard.
Sample Preparation (Human Plasma)
-
Thawing: Frozen plasma samples are thawed on ice.
-
Aliquoting: 50 µL of plasma is transferred to a microcentrifuge tube.
-
Internal Standard Spiking: A working solution of the internal standard (e.g., this compound in an organic solvent) is added to the plasma sample.
-
Extraction: Liquid-liquid extraction is performed by adding a suitable organic solvent (e.g., a mixture of dichloromethane and tert-methyl butyl ether).
-
Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.
-
Evaporation: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with a specific pH).[1]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is standard.
-
Transitions: Specific precursor to product ion transitions are monitored for both the analyte (artemisinin) and the internal standard (this compound).
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for establishing the linearity and analytical range of a bioanalytical method.
Caption: Workflow for Linearity and Range Determination.
References
- 1. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mmv.org [mmv.org]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. Validation of ELISA for Quantitation of Artemisinin-Based Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Precision: Evaluating Internal Standards for Artemisinin Quantification
A deep dive into the accuracy and precision of internal standards used in the bioanalysis of the pivotal antimalarial drug, artemisinin, reveals a landscape dominated by structurally similar analogs, with a notable absence of its deuterated counterpart, Artemisinin-d4, in published literature. This guide provides a comparative overview of commonly employed internal standards, their performance metrics, and the theoretical advantages that a stable isotope-labeled standard like this compound could offer.
For researchers, scientists, and drug development professionals, the accurate quantification of artemisinin in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an appropriate internal standard (IS) is critical to correct for the variability inherent in sample preparation and analysis, thereby ensuring the reliability of the results. An ideal internal standard should mimic the analyte's behavior during extraction and ionization but be distinguishable by the detector. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.
Commonly Used Internal Standards for Artemisinin Quantification
While this compound would be the theoretical ideal internal standard for artemisinin quantification, a comprehensive review of scientific literature reveals a lack of published bioanalytical methods utilizing this specific deuterated analog. Instead, researchers have predominantly relied on other artemisinin derivatives or structurally related compounds as internal standards. The most frequently cited internal standards include:
-
Artesunate: A semi-synthetic derivative of dihydroartemisinin.
-
Dihydroartemisinin (DHA): The active metabolite of artemisinin and its derivatives.
-
β-Artemether: Another derivative of dihydroartemisinin.
-
Stable Isotope-Labeled Dihydroartemisinin (DHA-d8): While not a direct analog of artemisinin, it has been used for the quantification of DHA.
The selection of these analogs is often based on their commercial availability and their ability to co-elute and ionize similarly to artemisinin under specific liquid chromatography-mass spectrometry (LC-MS) conditions.
Performance Comparison of Internal Standards
To provide a clear comparison of the performance of these internal standards, the following table summarizes the accuracy and precision data extracted from various published studies. It is important to note that these values are from different laboratories and methodologies, and therefore represent an indirect comparison.
| Internal Standard | Analyte(s) | Matrix | Method | Accuracy (% Bias) | Precision (% CV) | Lower Limit of Quantification (LLOQ) |
| Artesunate | Artemisinin | Human Plasma | LC-MS/MS | -2.5 to 3.4 | Within-day: < 8.0, Between-day: < 8.0 | 1.03 ng/mL[1] |
| Dihydroartemisinin (DHA) | Artemisinin | Not Specified | HPLC-UV | Not Reported | Not Reported | Not Specified[2] |
| β-Artemether | Artemisinin | Plant Extract | HPLC-RI | Not Reported | Inter-day: Deteriorated at low concentrations | Not Specified[2] |
| Stable Isotope-Labeled DHA (DHA-d8) | Dihydroartemisinin | Human Plasma | LC-MS/MS | Intra-day: 99.99-102.85%, Inter-day: 96.45-107.47% | Intra-day: 2.79-4.16%, Inter-day: 1.46-3.04% | 1 ng/mL[3] |
Note: The performance of β-Artemether was noted to be less reliable at lower concentrations. The data for DHA as an internal standard for artemisinin was not quantitatively reported in the reviewed literature. The use of stable isotope-labeled DHA demonstrates excellent accuracy and precision for its corresponding analyte.
The Untapped Potential of this compound
Despite the lack of published data, the theoretical advantages of using this compound as an internal standard for artemisinin quantification are significant. As a stable isotope-labeled analog, this compound would share the same retention time, extraction recovery, and ionization efficiency as artemisinin. This would lead to more effective compensation for matrix effects and other sources of analytical variability, ultimately resulting in higher accuracy and precision. The primary reason for the apparent lack of its use in published research is likely due to its limited commercial availability or higher cost compared to other artemisinin derivatives.
Experimental Methodologies: A Representative Protocol
The following section details a typical experimental protocol for the quantification of artemisinin in human plasma using an internal standard, based on common practices found in the literature.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., Artesunate in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both artemisinin and the internal standard.
Visualizing the Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of artemisinin using an internal standard.
Bioanalytical workflow for Artemisinin quantification.
Conclusion
The accurate and precise quantification of artemisinin is crucial for its clinical development and therapeutic monitoring. While several artemisinin analogs have been successfully used as internal standards in bioanalytical methods, the ideal stable isotope-labeled internal standard, this compound, remains conspicuously absent from the published scientific literature. The data presented in this guide demonstrates that reliable methods have been developed using available internal standards, with LC-MS/MS methods generally offering the best performance. The theoretical benefits of this compound, however, highlight an opportunity for further improvement in the bioanalysis of this vital antimalarial compound, should it become more readily accessible to the research community. For now, the careful selection and validation of an appropriate, commercially available internal standard remains a critical step in ensuring the quality of bioanalytical data for artemisinin.
References
Assessing the Isotopic Purity of Artemisinin-d4: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated internal standards is a cornerstone of accurate and reliable bioanalytical studies. Artemisinin-d4, a deuterated analog of the potent antimalarial drug artemisinin, is frequently employed as an internal standard in pharmacokinetic and metabolic studies. This guide provides a comprehensive assessment of the isotopic purity of this compound, compares it with alternative internal standards, and presents the experimental protocols necessary for its evaluation.
Comparison of Internal Standards for Artemisinin Bioanalysis
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods. While this compound is a commonly used stable isotope-labeled (SIL) internal standard for artemisinin quantification, several alternatives exist. This section compares the performance characteristics of this compound with other potential internal standards.
| Internal Standard | Type | Key Performance Characteristics |
| This compound | Stable Isotope Labeled | Advantages: Co-elutes with the analyte, minimizing matrix effects and variability in instrument response. High mass difference from the unlabeled analyte reduces isotopic crosstalk. Considerations: Isotopic purity can vary between batches and suppliers, requiring careful assessment. |
| Artemisinin-d3 | Stable Isotope Labeled | Advantages: Similar benefits to this compound in terms of co-elution and minimizing matrix effects. Commercially available with specified isotopic purity (e.g., ≥99% deuterated forms d1-d3)[1]. Considerations: Lower mass difference compared to this compound might slightly increase the potential for isotopic overlap. |
| Artemisinin-13C,d4 | Stable Isotope Labeled | Advantages: Higher mass difference from the unlabeled analyte further reduces the risk of isotopic interference. Considerations: May be less readily available and potentially more expensive than deuterated-only standards. |
| Dihydroartemisinin (DHA) | Structurally Related | Advantages: Readily available and a major metabolite of artemisinin. Disadvantages: Different chromatographic behavior and potential for different ionization efficiency compared to artemisinin can lead to less accurate correction for matrix effects. |
| Artesunate (ARS) | Structurally Related | Advantages: A widely used artemisinin derivative. Disadvantages: Similar to DHA, it may not perfectly mimic the analytical behavior of artemisinin. However, one study found that using artesunate as an internal standard resulted in slightly better intra- and inter-assay precision compared to DHA[2]. |
| Dihydroartemisinin-13C,d4 | Stable Isotope Labeled | Advantages: As a SIL internal standard for the metabolite DHA, it provides high accuracy for DHA quantification. Considerations: Not a direct internal standard for artemisinin itself. |
Experimental Protocols for Assessing Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative results. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the isotopic distribution and confirm the position of deuterium incorporation.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines the general procedure for determining the isotopic purity of this compound using HRMS.
Objective: To determine the isotopic distribution and calculate the percentage of each isotopologue (d0, d1, d2, d3, d4).
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a suitable liquid chromatography system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Prepare a similar stock solution of unlabeled artemisinin.
-
-
LC-HRMS Analysis:
-
Inject the unlabeled artemisinin solution to determine its retention time and mass spectrum, including the natural abundance of isotopes.
-
Inject the this compound solution under the same chromatographic conditions.
-
Acquire full-scan mass spectra over a mass range that includes the expected molecular ions of all possible isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ or [M+NH₄]⁺ adducts of each expected isotopologue (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.
-
Isotopic Purity Calculation:
The isotopic purity is typically reported as the percentage of the desired deuterated species (in this case, d4).
Percentage of d4 = (Area of d4 peak / Sum of areas of all isotopologue peaks) x 100%
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is essential for confirming the location of the deuterium labels within the molecule and providing an independent measure of isotopic enrichment.
Objective: To confirm the position of deuterium labeling and assess the degree of deuteration at specific sites.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Prepare a corresponding sample of unlabeled artemisinin for comparison.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the unlabeled artemisinin to assign all proton signals.
-
Acquire a ¹H NMR spectrum of the this compound sample. The absence or significant reduction of signals at specific chemical shifts will indicate the positions of deuterium incorporation.
-
Acquire a ²H (Deuterium) NMR spectrum of the this compound sample to directly observe the signals from the deuterium nuclei, confirming their chemical environment.
-
-
Data Analysis:
-
Compare the ¹H NMR spectra of the labeled and unlabeled compounds to identify the sites of deuteration.
-
Integration of the remaining proton signals in the ¹H NMR spectrum of this compound, relative to a non-deuterated portion of the molecule or an internal standard, can be used to estimate the percentage of deuteration at each labeled position.
-
Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of this compound.
Caption: Experimental workflow for assessing isotopic purity.
Conclusion
The selection of a suitable internal standard is paramount for robust and reliable bioanalytical results. This compound serves as an effective stable isotope-labeled internal standard for artemisinin quantification. However, a thorough assessment of its isotopic purity using high-resolution mass spectrometry and NMR spectroscopy is essential to ensure data quality. For applications requiring the highest level of accuracy, comparison with other commercially available deuterated or 13C-labeled artemisinin analogs may be warranted. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to confidently evaluate and utilize this compound in their studies.
References
A Comparative Guide to the Bioanalytical Quantification of Artemisinin Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Techniques
The quantification of artemisinin, particularly in complex matrices like plant extracts, presents analytical challenges due to the molecule's lack of a strong chromophore and its thermal instability.[1][2] A comparative study evaluated several common analytical techniques against quantitative nuclear magnetic resonance spectroscopy (qNMR), a method that does not require a standard curve and can provide a highly accurate measurement.[3] The results highlight the varying performance of each method.
Table 1: Performance Comparison of Artemisinin Quantification Methods
| Analytical Method | Principle | Precision/Reproducibility | Correspondence with qNMR | Key Considerations |
|---|---|---|---|---|
| qNMR | Quantitative Nuclear Magnetic Resonance | High | Reference Standard | Rapid and reproducible; does not require a compound-specific standard curve.[3] |
| HPLC-ELSD | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection | Satisfactory | Close correspondence | Offers a good balance of performance and accessibility.[3][4] |
| LC-MS | Liquid Chromatography-Mass Spectrometry | Satisfactory | Moderate correspondence | High sensitivity and selectivity, but results can vary.[3][5] Considered the gold standard for bioanalysis in biological fluids.[6] |
| TLC | Thin-Layer Chromatography | Low | Large estimation range | Lower accuracy and precision; suitable for qualitative or semi-quantitative screening.[3][4] |
Data synthesized from a comparative analysis of eight different Artemisia annua samples.[3][4]
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for drug analysis in biological fluids due to its high sensitivity and selectivity.[6]
Representative Protocol: Quantification of Artemisinin in Human Plasma via LC-MS/MS
This protocol is based on a validated high-throughput method for determining artemisinin concentrations in human plasma, a critical procedure for clinical pharmacology studies.[6] Artemisinin-d3 or a similar stable isotope-labeled variant like Artemisinin-d4 serves as the internal standard (IS) to correct for matrix effects and variations during sample processing and analysis.[7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Initial Step: Add the internal standard (e.g., Artesunate or this compound) to 50 µL of human plasma samples, quality controls (QCs), and calibration standards.
-
Extraction: Perform solid phase extraction using an Oasis HLB™ µ-elution 96-well plate.
-
Washing: Wash the plate to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the plate.
-
Final Step: Evaporate the eluent and reconstitute the residue in the mobile phase for injection.
-
Note: The entire sample preparation process should be conducted on ice to ensure the stability of artemisinin.[6]
2. Liquid Chromatography (LC)
-
Column: Hypersil Gold C18 (100 mm × 2.1 mm, 5 µm).[6]
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium acetate (pH 3.5) at a 50:50 (v/v) ratio.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 5 µL.[5]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for detection. For artemisinin, the [M+H]+ adduct molecular ion peak at m/z 283 can be monitored.[5] For this compound, the corresponding mass would be monitored.
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects.[6] A validated method demonstrated a calibration range of 1.03–762 ng/mL and a lower limit of detection of 0.257 ng/mL using 50 µL of plasma.[6]
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of this compound (as an internal standard) and artemisinin in a biological sample using LC-MS/MS.
Mechanism of Action: Artemisinin Activation Pathway
The antimalarial activity of artemisinin is dependent on its unique endoperoxide bridge.[8][9] The activation of this bridge is a critical step, believed to be mediated by ferrous iron (Fe²⁺), which is present in the heme released during hemoglobin digestion by the malaria parasite.[8][10] This interaction generates highly reactive oxygen species (ROS), which are cytotoxic to the parasite.[8][9][10]
References
- 1. HPLC Analytical Protocols for Quantification of Artemisinin in Biomass and Extracts | Medicines for Malaria Venture [mmv.org]
- 2. inslab.si [inslab.si]
- 3. Comparative quantitative analysis of artemisinin by chromatography and qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. stanfordchem.com [stanfordchem.com]
- 9. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
A Head-to-Head Comparison: Artemisinin-d4 Versus Structurally Similar Internal Standards in Bioanalysis
In the quantitative analysis of the potent antimalarial agent artemisinin and its derivatives, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical methods, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comprehensive comparison of Artemisinin-d4 with other structurally similar internal standards, supported by experimental data from various studies.
The Critical Role of Internal Standards in LC-MS/MS
The complexity of biological matrices such as plasma can significantly impact the ionization efficiency of an analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, can compromise the precision and accuracy of quantitative results. A suitable internal standard co-eluting with the analyte can effectively compensate for these matrix-induced variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are often considered the "gold standard" as they share near-identical physicochemical properties with the analyte, ensuring they experience similar matrix effects and extraction recoveries.
Performance Comparison of Internal Standards for Artemisinin Analysis
The selection of an internal standard for artemisinin quantification often involves a choice between a deuterated analogue like this compound and other structurally related, but non-isotopically labeled compounds. The following table summarizes the performance of various internal standards used in published LC-MS/MS methods for the determination of artemisinin and its derivatives.
| Internal Standard | Analyte(s) | Matrix | Key Performance Metrics | Reference(s) |
| This compound | Artemisinin | Not specified | Intended for use as an internal standard for the quantification of artemisinin. | |
| Artemether-¹³CD₃ and Dihydroartemisinin-d₃ | Artemether (ARM) and Dihydroartemisinin (DHA) | Human Plasma | LLOQ: 0.5 ng/mL for both ARM and DHA. A slight chromatographic separation (~0.2 min) was observed between the deuterated standards and the analytes. | [1] |
| Artesunate | Artemisinin | Human Plasma | LLOQ: 1.03 ng/mL. Within-day and between-day precision (RSD) < 8%. High recovery (110-125%) and no significant matrix effects were reported. | [2] |
| Artemisinin | Dihydroartemisinin (DHA) | Human Plasma | A linear range of 0.01–2.0 μg/mL was established for DHA. | [3] |
| Dihydroartemisinin | Artemisinin | Plant Material | Used as an internal standard in an HPLC-UV method. | [4] |
Key Observations:
-
Stable Isotope-Labeled Internal Standards (e.g., this compound, Artemether-¹³CD₃, Dihydroartemisinin-d₃): These are generally preferred for their ability to provide the most accurate correction for matrix effects and variability in sample processing.[1] The close structural and physicochemical similarity to the analyte ensures they behave almost identically during extraction and ionization. However, a potential drawback can be incomplete co-elution with the analyte, as observed with deuterated artemether and dihydroartemisinin standards.[1]
-
Structurally Similar Non-Isotopically Labeled Internal Standards (e.g., Artesunate, Artemisinin): These compounds can also provide reliable quantification when a deuterated analogue is unavailable or cost-prohibitive.[2][3] Artesunate, for instance, has been successfully used as an internal standard for artemisinin analysis in human plasma, demonstrating good precision and recovery.[2] However, they may not perfectly mimic the analyte's behavior in the presence of strong matrix effects due to differences in their chemical properties.
Experimental Protocols
Below are detailed methodologies for key experiments involving the quantification of artemisinin and its derivatives using different internal standards.
Protocol 1: Quantification of Artemisinin in Human Plasma using Artesunate as an Internal Standard[2]
1. Sample Preparation:
- To 50 μL of human plasma, add the internal standard solution (artesunate).
- Perform solid-phase extraction (SPE) using Oasis HLB™ μ-elution 96-well plates.
2. LC-MS/MS Analysis:
- LC Column: Hypersil Gold C18 (100 mm × 2.1 mm, 5 μm).
- Mobile Phase: Acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v).
- Flow Rate: 0.5 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer with a TurboV™ ionization source operated in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: Quantification of Dihydroartemisinin in Human Plasma using Artemisinin as an Internal Standard[3]
1. Sample Preparation:
- To 0.5 mL of plasma, add 500 ng/mL of the artemisinin internal standard solution.
- Perform liquid-liquid extraction with a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v).
- Vortex and centrifuge the mixture.
- Separate the organic layer, dry it under nitrogen, and reconstitute the residue in 100 μL of acetonitrile.
2. LC-MS Analysis:
- LC Column: ACE 5 C18-PFP column.
- Mobile Phase: Isocratic elution with 0.1% v/v formic acid in water (A) and acetonitrile (B) (20:80, v/v).
- Flow Rate: 500 μL/min.
- Mass Spectrometer: LTQ Orbitrap mass spectrometer with an ESI interface operated in positive ion mode.
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the typical experimental workflow for quantifying artemisinin using an internal standard and the logical relationship in selecting an appropriate internal standard.
Caption: Experimental workflow for artemisinin quantification.
Caption: Decision tree for internal standard selection.
References
- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Navigating Precision: A Comparative Guide to Internal Standards in Artemisinin Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of artemisinin in biological matrices is paramount for pharmacokinetic studies and clinical trials. The choice of an appropriate internal standard is a critical determinant of assay reliability. This guide provides a comprehensive comparison of deuterated internal standards, specifically Artemisinin-d4, against analogue internal standards, framed within the current regulatory landscape.
Regulatory Framework: The Global Benchmark for Bioanalytical Method Validation
The International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), sets the global standard for the validation of bioanalytical assays.[1][2] A cornerstone of this guideline is the strong recommendation for the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, whenever possible.[1][2]
The ICH M10 guideline outlines a comprehensive set of parameters that must be evaluated during method validation to ensure the reliability of the data. These include selectivity, specificity, matrix effect, calibration curve, accuracy, precision, and stability.[1][2] The use of a SIL-IS is particularly advantageous in addressing the challenges of matrix effects, which can significantly impact the accuracy of quantification in complex biological samples.[3]
Comparison of Internal Standards: Deuterated vs. Analogue
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, processing, and ionization, thereby compensating for any variability in these steps.
Deuterated Internal Standard: this compound (The Gold Standard)
A deuterated internal standard like this compound is structurally identical to artemisinin, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle modification results in a mass shift that allows for its distinction from the unlabeled analyte by a mass spectrometer, without significantly altering its physicochemical properties.[4]
Advantages:
-
Co-elution: this compound will have nearly identical chromatographic retention time as artemisinin, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: As the chemical structure is virtually the same, the ionization efficiency in the mass spectrometer source will be very similar to that of artemisinin.
-
Improved Accuracy and Precision: By effectively normalizing for variations in extraction recovery and matrix-induced ion suppression or enhancement, deuterated standards lead to superior accuracy and precision in the quantification of the analyte.[4]
Analogue Internal Standard: A Viable Alternative
When a deuterated internal standard is not available, a structural analogue can be used. For artemisinin, a common analogue used as an internal standard is artesunate. While structurally similar, there are differences that can impact its ability to perfectly mimic the behavior of artemisinin.
Limitations:
-
Chromatographic Separation: An analogue internal standard will have a different retention time than the analyte. If the matrix effect is not uniform across the chromatographic run, the correction provided by the internal standard may not be accurate.
-
Differences in Ionization: Structural differences can lead to variations in ionization efficiency between the analyte and the internal standard, which can introduce bias in the results.
-
Variability in Extraction Recovery: The efficiency of the extraction process may not be identical for the analyte and the analogue internal standard.
Data Presentation: Performance Comparison
The following tables summarize the expected performance of a bioanalytical method using this compound as an internal standard, based on ICH M10 guidelines, and the actual performance data from a validated LC-MS/MS method for artemisinin using artesunate as an internal standard.[5]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | This compound (Expected Performance) | Artesunate (Published Data[5]) | ICH M10 Acceptance Criteria |
| Accuracy | Within ±15% of nominal concentration | Within ±8% of nominal concentration | Mean concentration should be within ±15% of nominal values (±20% at LLOQ) |
| Precision (%CV) | ≤15% | ≤8% | Precision (%CV) should not exceed 15% (20% at LLOQ) |
| Recovery | Consistent and reproducible | 110-125% | Not explicitly defined, but should be consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated | No significant matrix effect observed | IS-normalized matrix factor should have a CV ≤ 15% |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | 1.03 ng/mL | Analyte response should be at least 5 times the response of a blank sample |
Table 2: Accuracy and Precision Data for Artesunate Internal Standard Method[5]
| Analyte Concentration (ng/mL) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Total Precision (%RSD) | Accuracy (%) |
| 1.03 (LLOQ) | 7.8 | 0 | 7.8 | 104.9 |
| 3.09 | 2.5 | 3.5 | 4.3 | 102.3 |
| 151 | 2.9 | 2.7 | 4.0 | 100.7 |
| 609 | 5.3 | 2.3 | 5.8 | 101.5 |
| 762 (ULOQ) | 4.9 | 3.1 | 5.8 | 100.9 |
Experimental Protocols
Representative Protocol for Artemisinin Quantification using this compound
This protocol is a representative example based on established bioanalytical methods and ICH M10 guidelines.
1. Sample Preparation:
- To 50 µL of human plasma, add 50 µL of this compound internal standard solution (in a plasma-water solution).
- Perform solid-phase extraction (SPE) using an appropriate sorbent.
- Wash the SPE cartridge to remove interferences.
- Elute the analyte and internal standard.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 5 µm).
- Mobile Phase: Acetonitrile and ammonium acetate buffer.
- Flow Rate: 0.5 mL/min.
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both artemisinin and this compound.
3. Method Validation:
- Validate the method according to ICH M10 guidelines, assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.
Validated Protocol for Artemisinin Quantification using Artesunate[5]
1. Sample Preparation:
- 50 μL of human heparinized plasma was used.
- Artesunate was added as the internal standard in a plasma-water solution before solid-phase extraction on Oasis HLB™ μ-elution 96-well plates.[5]
2. LC-MS/MS Analysis:
- Chromatographic Column: Hypersil Gold C18 (100 mm × 2.1 mm, 5 μm).[5]
- Mobile Phase: Acetonitrile–ammonium acetate 10 mM pH 3.5 (50:50, v/v).[5]
- Flow Rate: 0.5 mL/min.[5]
- Mass Spectrometry: Tandem mass spectrometry.[5]
3. Method Validation:
- The method was validated according to FDA guidelines, demonstrating excellent performance in terms of precision and accuracy.[5] The within-day, between-day, and total precisions were lower than 8% at all tested quality control levels.[5] The limit of detection was 0.257 ng/mL, and the calibration range was 1.03–762 ng/mL.[5]
Mandatory Visualization
Caption: Bioanalytical workflow for artemisinin quantification.
Caption: Regulatory guidelines for internal standard use.
Conclusion
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. celerion.com [celerion.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Artemisinin-d4: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of Artemisinin-d4, a deuterated derivative of the potent antimalarial compound, artemisinin. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Understanding the Hazard Profile
Segregation and Waste Collection
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process.
Solid Waste:
-
Contaminated Materials: Gloves, bench paper, pipette tips, and other solid materials contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., a polyethylene drum or a securely lined cardboard box).
-
Unused or Expired Compound: Pure this compound, or residues from weighing, should be collected in a separate, sealed, and clearly labeled container.
Liquid Waste:
-
Solvent Mixtures: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a screw cap).
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams. For example, avoid mixing with strong acids, bases, or oxidizing agents unless part of a specific neutralization protocol.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Storage of Hazardous Waste
Generated this compound waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
| Storage Requirement | Specification |
| Location | At or near the point of generation and under the control of laboratory personnel. |
| Container Condition | Must be in good condition, compatible with the waste, and kept securely closed at all times except when adding waste. |
| Secondary Containment | Recommended to prevent spills and leaks. |
| Volume Limits | Do not exceed 55 gallons of total hazardous waste or 1 quart of acutely toxic waste in the SAA. |
Disposal Procedure: Step-by-Step
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step 1: Waste Collection and Segregation
-
As described in Section 2, collect all solid and liquid waste contaminated with this compound in separate, appropriately labeled hazardous waste containers.
Step 2: Temporary Storage
-
Store the sealed and labeled waste containers in your designated Satellite Accumulation Area, adhering to the storage requirements outlined in Section 3.
Step 3: Request for Waste Pickup
-
Once the waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS office to schedule a hazardous waste pickup.
-
Provide them with the necessary information about the waste, including the chemical name, quantity, and any other components in the waste stream.
Step 4: Professional Disposal
-
The licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and environmentally responsible disposal method for compounds like this compound is high-temperature incineration at a licensed facility.
Experimental Workflow and Disposal Pathway
Caption: Workflow for the generation and disposal of this compound waste.
Logical Relationship of Disposal Principles
Caption: Core principles guiding the proper disposal of this compound.
By adhering to these procedures, your laboratory can ensure the safe and responsible management of this compound waste, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Essential Safety and Logistical Information for Handling Artemisinin-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Artemisinin-d4, a deuterated analog of the antimalarial drug Artemisinin.
Physicochemical Data
A summary of the key physical and chemical properties of Artemisinin is provided below. These properties are expected to be very similar for this compound.
| Property | Value |
| Physical State | White to off-white crystalline solid[1] |
| Melting Point | 156-157 °C[2] |
| Boiling Point | 96°C at 30mmHg[1] |
| Molecular Formula | C15H22O5 |
| Molecular Weight | 282.33 g/mol |
| Solubility | Soluble in chloroform, ethyl acetate, acetone, and ether. Sparingly soluble in methanol and ethanol. |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE is required:
-
Eye and Face Protection : Tightly fitting safety goggles or a face shield should be worn to protect against splashes and airborne particles.[1][3] Standard safety glasses are insufficient as they do not provide a complete seal.[3]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves that have been inspected for integrity before use are mandatory.[1]
-
Lab Coat/Gown : A lab coat or a chemical-resistant gown should be worn to protect the skin and clothing.[4] For tasks with a higher risk of spillage, a poly-coated gown can offer additional protection.[4]
-
Coveralls : In situations with a high risk of dust or aerosol generation, "bunny suit" coveralls can provide head-to-toe protection.[5]
-
-
Respiratory Protection : If working with the compound in a way that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[1][6] A surgical mask is not a substitute for a respirator in these situations.[4][5]
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
